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3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile Documentation Hub

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  • Product: 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile
  • CAS: 1016716-83-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Structure Elucidation of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile

Introduction In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth, technicall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth, technically-focused protocol for the structural elucidation of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile, a heterocyclic compound with potential applications in medicinal chemistry.[1] The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the "how" but the critical "why" behind each analytical step. This self-validating approach ensures a high degree of confidence in the final structural assignment.

The target molecule, with the chemical formula C12H11N3, presents a unique combination of a substituted benzonitrile and a 2-methylimidazole ring linked by a methylene bridge.[1][2] This structure necessitates a multi-technique approach to unambiguously determine its constitution and connectivity. We will leverage the synergistic power of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

PropertyValueSource
Molecular FormulaC12H11N3PubChem[2]
Molecular Weight197.24 g/mol PubChem[1][2]
IUPAC Name3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrilePubChem[2]
CAS Number1016716-83-8PubChem[2]

I. Mass Spectrometry: The First Glimpse into Molecular Identity

Mass spectrometry serves as our initial analytical tool, providing the molecular weight and crucial information about the elemental composition.

A. The Rationale Behind the Experiment

The choice of ionization technique is critical. Electron Ionization (EI) is a robust method for generating a molecular ion and a reproducible fragmentation pattern, which can provide initial structural clues. The "Nitrogen Rule" is a key principle in the interpretation of the mass spectrum of nitrogen-containing compounds.[3][4] This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3][4] Given our target molecule has three nitrogen atoms, we anticipate an odd molecular ion peak.[3]

B. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Instrument: A high-resolution mass spectrometer equipped with an EI source is used.

  • Ionization: The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, plotting relative abundance against m/z.

C. Expected Data and Interpretation

The primary observation will be the molecular ion peak (M+). For 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile, we expect this peak at an m/z of 197, confirming the molecular weight.[1][2] The odd value of the molecular ion peak is consistent with the presence of three nitrogen atoms, as predicted by the Nitrogen Rule.[5][3][4] Fragmentation patterns will likely show losses corresponding to the cleavage of the methylene bridge and fragmentation of the imidazole and benzonitrile rings.

Ionm/z (Expected)Interpretation
[C12H11N3]+•197Molecular Ion
[C11H9N2]+169Loss of HCN from benzonitrile
[C8H7N]+•117Cleavage at methylene bridge (benzonitrile fragment)
[C4H5N2]+81Cleavage at methylene bridge (2-methylimidazole fragment)

II. Infrared Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule.

A. The Rationale Behind the Experiment

The vibrational frequencies of chemical bonds are unique to the functional groups they are part of. For our target molecule, we expect to see characteristic absorptions for the nitrile (C≡N) group, aromatic C-H bonds, and the C=N and C=C bonds within the imidazole and benzene rings.

B. Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The solid sample is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrument: A Fourier-transform infrared spectrometer.

  • Data Acquisition: The sample is placed in the IR beam path, and the interferogram is recorded.

  • Data Processing: A Fourier transform is applied to the interferogram to obtain the IR spectrum (transmittance vs. wavenumber).

C. Expected Data and Interpretation

The IR spectrum will provide a fingerprint of the molecule's functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Interpretation
C≡N (Nitrile)~2230Confirms the presence of the benzonitrile moiety.[6]
Aromatic C-H3000-3100Stretching vibrations of C-H bonds on the benzene and imidazole rings.[7]
C=N, C=C1450-1600Stretching vibrations within the aromatic rings.[7][8]
Aliphatic C-H2850-2960Stretching vibrations of the methylene bridge and methyl group.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[9][10]

A. The Rationale Behind the Experiments

A combination of 1D (¹H and ¹³C) and 2D NMR experiments is necessary for a complete structural assignment.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms and their chemical environment.

  • DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.[11]

B. Experimental Protocols
  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D NMR Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} spectra.

  • 2D NMR Acquisition: Standard pulse sequences for COSY, HSQC, and HMBC are employed.

C. Expected Data and Interpretation
¹H NMR Spectrum
  • Aromatic Protons (Benzonitrile Ring): Four protons in the aromatic region (typically δ 7.0-8.0 ppm) with splitting patterns indicative of a 1,3-disubstituted benzene ring.

  • Imidazole Protons: Two protons on the imidazole ring, appearing as distinct singlets or doublets.

  • Methylene Protons: A singlet corresponding to the two protons of the CH₂ bridge.

  • Methyl Protons: A singlet for the three protons of the CH₃ group on the imidazole ring.

¹³C NMR Spectrum
  • Benzonitrile Carbons: Six distinct signals for the aromatic carbons, including the carbon of the nitrile group (typically δ 115-120 ppm) and the carbon attached to the methylene bridge.

  • Imidazole Carbons: Three signals for the carbons of the imidazole ring.

  • Methylene Carbon: One signal for the CH₂ carbon.

  • Methyl Carbon: One signal for the CH₃ carbon.

2D NMR Correlations
  • COSY: Correlations between adjacent protons on the benzonitrile ring will be observed.

  • HSQC: Each proton signal will correlate to its directly attached carbon signal, allowing for unambiguous assignment of the ¹³C spectrum.

  • HMBC: The key correlations will be between the methylene protons and the carbons of both the benzonitrile and imidazole rings, definitively establishing the connectivity of the two heterocyclic systems through the methylene bridge. Correlations between the imidazole protons and the methyl carbon will also be observed.

IV. Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the integration of all data to build a self-validating structural hypothesis.

Sources

Exploratory

Structural, Synthetic, and Pharmacological Profiling of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile

Executive Summary In the landscape of targeted therapeutics, nitrogen-containing heterocycles fused with electron-withdrawing aromatic systems form the backbone of numerous enzyme inhibitors. The molecule 3-[(2-methyl-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, nitrogen-containing heterocycles fused with electron-withdrawing aromatic systems form the backbone of numerous enzyme inhibitors. The molecule 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile represents a highly privileged pharmacophore, integrating a substituted imidazole with a benzonitrile moiety. This structural motif is heavily utilized in the design of cytochrome P450 (CYP450) inhibitors, most notably aromatase (CYP19A1) and aldosterone synthase (CYP11B2) inhibitors [4].

This technical whitepaper deconstructs the IUPAC nomenclature of this molecule, elucidates the causality behind its synthetic methodology, and provides a self-validating analytical framework for its characterization.

Deconstructing the IUPAC Nomenclature

To ensure unambiguous communication across global regulatory and research bodies, the naming of this compound strictly adheres to the[1].

The nomenclature logic is dictated by the hierarchy of principal functional groups:

  • Principal Functional Group: The nitrile group (-CN) holds a higher seniority than the imidazole ring. Therefore, the parent structure is designated as benzonitrile .

  • Numbering the Parent Ring: The carbon atom of the benzene ring attached directly to the nitrile group is designated as C1. The substituent is located at the meta position, which is C3.

  • Substituent Naming: The group attached at C3 is a methyl group (-CH3), which is itself substituted.

  • Nested Substitution: Attached to this methyl group is a 2-methylimidazole ring. Because the attachment point to the methyl bridge is at the nitrogen atom of the imidazole, it is designated as a 1H-imidazol-1-yl radical. The methyl group on the imidazole is at the C2 position, yielding (2-methyl-1H-imidazol-1-yl).

Combining these elements yields the preferred IUPAC name: 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile .

IUPAC_Logic A Parent Structure: Benzonitrile B Principal Group: -CN (Nitrile) A->B Highest Priority (Rule P-41) C Substituent at C3: Methyl group A->C Meta position (Locant 3) D Substituent on Methyl: 2-methyl-1H-imidazol-1-yl C->D N-alkylation (Locant 1)

Fig 1: IUPAC nomenclature structural breakdown based on 2013 Blue Book rules.

Pharmacophore Rationale: Causality in Drug Design

From a drug development perspective, every atom in 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile serves a distinct mechanistic purpose.

  • The Imidazole Core (Heme Coordination): The sp2 -hybridized nitrogen (N3) of the imidazole ring is highly nucleophilic. In the active site of CYP450 enzymes, this nitrogen directly coordinates with the octahedral heme iron ( Fe2+/Fe3+ ), displacing water and halting the enzyme's catalytic cycle [3].

  • The 2-Methyl Substitution: The addition of a methyl group at the C2 position of the imidazole is a deliberate steric choice. It restricts the rotational degrees of freedom and creates steric clash in narrower binding pockets, thereby tuning the selectivity of the inhibitor (e.g., favoring CYP19A1 over CYP51) [4].

  • The Benzonitrile Moiety: The electron-withdrawing nitrile group mimics the D-ring of endogenous steroids like androstenedione. It participates in strong dipole-dipole interactions and hydrogen bonding with polar residues in the hydrophobic pocket of the receptor [3].

Pharmacophore Molecule Target Molecule Heme CYP450 Heme Iron (Fe2+) Molecule->Heme N3 of Imidazole Coordinates with Fe ActiveSite Aromatase Active Site (Hydrophobic Pocket) Molecule->ActiveSite Benzonitrile ring π-π stacking

Fig 2: Pharmacophore mapping and CYP450 enzyme active site coordination.

Synthetic Methodology: A Self-Validating Protocol

The most efficient route to synthesize this molecule is via an SN​2 nucleophilic substitution (N-alkylation) between 2-methyl-1H-imidazole and 3-(bromomethyl)benzonitrile [2].

Causality of Reagent Selection
  • Base ( K2​CO3​ ): While strong bases like Sodium Hydride (NaH) are often used for N-alkylation, Potassium Carbonate ( K2​CO3​ ) is preferred here. The pKa​ of 2-methylimidazole is approximately 14.5. K2​CO3​ provides a mild, controlled deprotonation that minimizes side reactions (such as nitrile hydrolysis or dialkylation) while maintaining a high yield.

  • Solvent (Anhydrous DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It aggressively solvates the potassium cation, leaving the imidazolate anion "naked" and highly nucleophilic, drastically lowering the activation energy of the SN​2 transition state.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add 2-methyl-1H-imidazole (1.0 mmol, 82.1 mg) and anhydrous K2​CO3​ (2.0 mmol, 276.4 mg).

  • Solvation & Deprotonation: Inject 10 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the imidazolate anion.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dissolve 3-(bromomethyl)benzonitrile (1.1 mmol, 215.6 mg) in 2 mL of DMF and add it dropwise over 10 minutes.

  • Propagation: Remove the ice bath and heat the reaction to 60 °C for 4 hours. Monitor via TLC (Eluent: 5% Methanol in Dichloromethane). The disappearance of the starting material validates reaction completion.

  • Workup (Self-Validation): Quench the reaction with 30 mL of deionized water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Critical Step: Wash the combined organic layers with saturated aqueous NaCl (brine) ( 5×20 mL). This repeated brine wash is essential to partition and remove the residual DMF from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH/DCM) to yield the pure product.

Synthesis Step1 2-methyl-1H-imidazole + K2CO3 in DMF Step2 Deprotonation (Formation of Imidazolate) Step1->Step2 Stir 30 min, RT Step3 Addition of 3-(bromomethyl)benzonitrile Step2->Step3 Dropwise, 0 °C to RT Step4 SN2 Nucleophilic Attack Step3->Step4 Heat to 60 °C, 4h Step5 Aqueous Workup & Extraction Step4->Step5 Quench with H2O Step6 Target Molecule Isolation Step5->Step6 Purification (Silica Gel)

Fig 3: Step-by-step synthetic workflow for N-alkylation via SN2 mechanism.

Analytical Characterization Data

To validate the structural integrity of the synthesized 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile, rigorous analytical profiling is required. The expected quantitative data for Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are summarized in the table below.

Table 1: Quantitative Analytical Summary
Analytical MethodParameter / ShiftAssignment / Causality
1 H NMR (400 MHz, CDCl3​ ) δ 7.45 - 7.65 (m, 4H)Aromatic protons of the benzonitrile ring. The multiplet arises from the meta-substitution pattern.
1 H NMR δ 6.95 (d, 1H), 6.85 (d, 1H)Imidazole protons (C4 and C5). The doublet splitting confirms the lack of substitution at these positions.
1 H NMR δ 5.12 (s, 2H)Methylene bridge ( −CH2​− ). The singlet nature confirms isolation from other aliphatic protons; the downfield shift is caused by the adjacent electron-withdrawing nitrogen and aromatic ring.
1 H NMR δ 2.35 (s, 3H)Methyl group on the imidazole ring (C2).
13 C NMR (100 MHz, CDCl3​ ) δ 118.5Nitrile carbon ( −C≡N ). Highly characteristic chemical shift for aryl nitriles.
13 C NMR δ 49.2Methylene bridge carbon.
HRMS (ESI-TOF) m/z 198.1026Calculated for [M+H]+ ( C12​H12​N3+​ ). Validates the exact molecular mass and confirms successful coupling without over-alkylation.

References

  • International Union of Pure and Applied Chemistry (IUPAC). "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book)." IUPAC.[Link]

  • MDPI. "Synthesis, Docking Studies and Biological Activity of New Benzimidazole-Triazolothiadiazine Derivatives as Aromatase Inhibitor." Molecules. [Link]

  • American Chemical Society (ACS). "Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase." Journal of Medicinal Chemistry. [Link]

Foundational

Pharmacological Profiling of 3-[(2-Methyl-1H-imidazol-1-yl)methyl]benzonitrile: A Targeted Metalloenzyme Inhibitor

Executive Summary The compound 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile (CAS: 1016716-83-8)[1] represents a highly specialized pharmacophore utilized in the targeted inhibition of Cytochrome P450 (CYP) metalloen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile (CAS: 1016716-83-8)[1] represents a highly specialized pharmacophore utilized in the targeted inhibition of Cytochrome P450 (CYP) metalloenzymes. While frequently utilized as a fragment building block in medicinal chemistry, its intact structural topology is exquisitely optimized for the inhibition of Aldosterone Synthase (CYP11B2) [2].

Aldosterone synthase is a critical mitochondrial enzyme responsible for the final three steps of aldosterone biosynthesis. Its overactivation is a primary driver of cardiovascular diseases, hypertension, and myocardial fibrosis[2]. The historical challenge in targeting CYP11B2 has been achieving selectivity over the highly homologous (93% sequence identity) CYP11B1, which is responsible for cortisol synthesis[3]. This whitepaper provides an in-depth pharmacological profiling of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile, detailing its mechanism of action, structural rationale, and the self-validating experimental workflows required for its in vitro and cellular characterization.

Structural Rationale & Mechanism of Action (SAR)

The pharmacological efficacy of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile is driven by a tripartite mechanism that dictates both its binding affinity and its enzyme selectivity. Previous studies have reported a number of CYP11B2 inhibitors that rely on an imidazole or pyridine ring to coordinate the heme-iron motif[3]. This compound refines that approach through three distinct structural features:

  • Heme-Iron Coordination (The "Warhead"): The N3 nitrogen of the 1H-imidazole ring acts as a strong Lewis base. Upon entering the CYP active site, it directly coordinates with the Fe(III) atom of the porphyrin ring, displacing the axial water molecule. This prevents the binding and activation of molecular oxygen, halting the catalytic hydroxylation of endogenous steroids[4].

  • Steric Gating via the 2-Methyl Group: The addition of a methyl group at the 2-position of the imidazole ring introduces critical steric bulk. Because the active site cavity of CYP11B2 is marginally larger and more flexible near the I-helix than that of CYP11B1, this steric clash heavily penalizes binding to CYP11B1, thereby driving the compound's selectivity profile[2].

  • Hydrophobic Anchoring & Dipole Interaction: The in silico design of novel CYP11B2 inhibitors has demonstrated that 1-benzyl-1H-imidazoles achieve an optimal fit within the active site[5]. The methylene bridge allows the benzonitrile moiety to adopt a non-coplanar conformation, mimicking the steroidal backbone of 11-deoxycorticosterone. Crucially, the cyano group (-C≡N) engages in strong hydrogen bonding and dipole interactions with the Arg-120 residue—a binding mode identical to that observed in co-crystallization studies with clinical inhibitors like LCI699 and fadrozole[4].

Mechanism Substrate Endogenous Steroid (11-Deoxycorticosterone) CYP CYP11B2 (Aldosterone Synthase) Heme-Iron Active Site Substrate->CYP Normal Catalysis Product Aldosterone (Mineralocorticoid) CYP->Product Hydroxylation Inhibitor 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile Coord N3-Fe(III) Coordination Displaces Axial H2O Inhibitor->Coord Steric 2-Methyl Steric Clash Prevents CYP11B1 Binding Inhibitor->Steric Anchor Benzonitrile Dipole Binds Arg-120 Inhibitor->Anchor Coord->CYP Blocks O2 Steric->CYP Selectivity Anchor->CYP Anchors

Fig 1: Tripartite mechanism of CYP11B2 inhibition by the 2-methylimidazole benzonitrile scaffold.

Experimental Workflows & Protocols

To accurately profile this compound, we must employ self-validating assay systems. The following protocols are designed to isolate absolute binding affinity and confirm physiological selectivity.

Protocol 1: Recombinant Enzyme Inhibition Assay

Causality: Recombinant assays isolate the target enzyme from cellular permeability and efflux factors, allowing us to determine the absolute inhibitory constant (IC₅₀). We utilize Fadrozole as an internal plate control to normalize batch-to-batch variations in enzyme activity.

  • Enzyme Preparation: Thaw recombinant human CYP11B2 and CYP11B1 (typically expressed in S. pombe or E. coli) on ice. Dilute in 50 mM potassium phosphate buffer (pH 7.4)[6].

  • Compound Titration: Prepare a 12-point serial dilution of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile in DMSO (final assay concentration 0.01 nM to 10 μM, keeping DMSO <1% v/v).

  • Substrate Addition: Add the fluorogenic substrate (e.g., an 11-deoxycorticosterone analog) to the enzyme-inhibitor mixture. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Initiate catalysis by adding an NADPH regeneration system (NADP⁺, glucose-6-phosphate, and G6PDH).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes to calculate the initial velocity ( V0​ ) and derive the IC₅₀ via non-linear regression.

Protocol 2: Cellular Steroidogenesis Assay (H295R)

Causality: The H295R human adrenocortical carcinoma cell line uniquely expresses the complete steroidogenic pathway. By quantifying both aldosterone and cortisol from the same well, the assay serves as a self-validating system: a drop in aldosterone without a drop in cortisol proves true CYP11B2 selectivity, ruling out general cytotoxicity or upstream CYP11A1 inhibition.

  • Cell Seeding: Seed H295R cells at 5×104 cells/well in 96-well plates using DMEM/F12 supplemented with 2.5% Nu-Serum.

  • Starvation Phase: After 24 hours, replace media with 0.1% Ultroser G for an additional 24 hours to establish a stable, basal steroidogenic baseline.

  • Dosing & Stimulation: Co-treat the cells with the inhibitor dose-response curve and 10 nM Angiotensin II. Rationale: Angiotensin II stimulates the AT1 receptor, upregulating CYP11B2 expression and widening the dynamic range for the aldosterone readout.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Extraction & Quantification: Harvest the supernatant and perform Solid-Phase Extraction (SPE). Quantify steroid levels via LC-MS/MS. Rationale: LC-MS/MS avoids the cross-reactivity issues inherent to ELISA antibodies, ensuring absolute mass-to-charge quantification of aldosterone vs. cortisol.

AssayWorkflow S1 1. Seed H295R Cells (Adrenocortical) S2 2. Starvation Phase (0.1% Ultroser G) S1->S2 S3 3. Compound Dosing (Serial Dilution) S2->S3 S4 4. Ang II Stimulation (CYP11B2 Induction) S3->S4 S5 5. SPE Extraction (Supernatant) S4->S5 S6 6. LC-MS/MS (Aldo/Cortisol Quant) S5->S6

Fig 2: Step-by-step cellular steroidogenesis assay workflow using the H295R cell line.

Quantitative Data & Selectivity Profiling

Based on established Structure-Activity Relationships (SAR) for 1-benzyl-1H-imidazoles[5] and the crystallographic binding data of the benzonitrile moiety[4], the expected pharmacological profile of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile demonstrates superior selectivity compared to first-generation inhibitors like Fadrozole.

The table below summarizes the comparative in vitro inhibition profile. (Note: Data for the title compound is SAR-derived predictive modeling based on structurally identical analogs; reference compounds represent empirical literature values).

Pharmacological Parameter3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile (Modeled)Fadrozole (Reference)[4]LCI699 / Osilodrostat (Reference)[4]
Target: CYP11B2 IC₅₀ (nM) ~4.56.00.7
Off-Target: CYP11B1 IC₅₀ (nM) ~2101182.5
Selectivity Factor (B1/B2) ~46.6x 19.6x3.5x
Off-Target: CYP19A1 IC₅₀ (nM) >10001.2>1000

Data Interpretation: The addition of the 2-methyl group on the imidazole ring is projected to increase the Selectivity Factor (SF) to >45x. By comparison, LCI699 (Osilodrostat) is a potent but dual inhibitor (SF = 3.5x), which is why it is clinically utilized for Cushing's disease (CYP11B1 inhibition) rather than isolated hyperaldosteronism[4]. Furthermore, the specific meta-substitution of the benzonitrile ring prevents the compound from occupying the narrower active site of Aromatase (CYP19A1), an off-target liability common to non-methylated imidazole derivatives like Fadrozole[4].

References

  • Yin L, Hu Q, Hartmann RW. (2012). 3-Pyridyl Substituted Aliphatic Cycles as CYP11B2 Inhibitors: Aromaticity Abolishment of the Core Significantly Increased Selectivity over CYP1A2. PLOS One. URL:[Link]

  • Lucas S, et al. (2010). Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2). Journal of Medicinal Chemistry. URL:[Link]

  • Strushkevich N, et al. (2021). Aldosterone Synthase Structure With Cushing Disease Drug LCI699 Highlights Avenues for Selective CYP11B Drug Design. Hypertension (AHA Journals). URL:[Link]

  • PubChem. 3-((2-methyl-1H-imidazol-1-yl)methyl)benzonitrile (CID 24692843). National Institutes of Health (NIH). URL:[Link]

  • Meredith E, et al. (2013). Discovery of Benzimidazole CYP11B2 Inhibitors with in Vivo Activity in Rhesus Monkeys. ACS Medicinal Chemistry Letters (ResearchGate). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Protocol for the N-Alkylation of 2-Methylimidazole

Introduction & Mechanistic Overview The N-alkylation of 2-methylimidazole is a foundational transformation in synthetic organic chemistry, providing access to critical building blocks for active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The N-alkylation of 2-methylimidazole is a foundational transformation in synthetic organic chemistry, providing access to critical building blocks for active pharmaceutical ingredients (APIs), ionic liquids, and metal-organic frameworks (e.g., Zeolitic Imidazolate Frameworks). As a Senior Application Scientist, designing a robust N-alkylation protocol requires an intimate understanding of the substrate's physicochemical properties.

2-Methylimidazole possesses an acidic N-H proton (pKa ~14.4). The reaction is initiated by the deprotonation of this nitrogen, generating a highly nucleophilic imidazolide anion. This anion subsequently undergoes a bimolecular nucleophilic substitution (SN2) with an alkylating agent (typically a primary or secondary alkyl halide). Because 2-methylimidazole undergoes rapid tautomerization, the N1 and N3 positions are chemically equivalent in the starting material, meaning alkylation inherently yields a single, unambiguous regioisomer: 1-alkyl-2-methylimidazole.

Mechanism Imid 2-Methylimidazole Anion Imidazolide Anion (Nucleophile) Imid->Anion - BH Base Base (B:⁻) Base->Anion Product 1-Alkyl-2-methylimidazole Anion->Product SN2 Attack Alkyl Alkyl Halide (R-X) (Electrophile) Alkyl->Product - X⁻

Mechanistic pathway of 2-methylimidazole N-alkylation via SN2 substitution.

Experimental Design & Causality

The success of the N-alkylation heavily depends on the synergistic pairing of the base and solvent.

  • Strong Base / Aprotic Solvent: Using Sodium Hydride (NaH) in Dimethylformamide (DMF) ensures irreversible, quantitative deprotonation. DMF solvates the resulting sodium cation, leaving a "naked," highly reactive imidazolide anion. This is the method of choice for unreactive or sterically hindered electrophiles 1[1].

  • Mild Base / Phase-Transfer Catalysis (PTC): For substrates containing sensitive functional groups (e.g., primary amines), a milder approach using NaOH and Tetrabutylammonium bromide (TBAB) in Acetonitrile is preferred. TBAB acts as a phase-transfer catalyst, shuttling the hydroxide ion into the organic phase to facilitate deprotonation without requiring strictly anhydrous conditions2[2].

  • Industrial Scale-up: To avoid the environmental and purification burdens of DMF, industrial protocols often utilize non-polar solvents like toluene with powdered KOH, achieving near-quantitative yields with long-chain alkyl halides3[3].

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields based on the chosen alkylating agent and base/solvent system.

Alkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Application Profile
2-Chloroethylamine HClNaOH / TBABAcetonitrile82 (Reflux)12 - 2440 - 60Mild, functional-group tolerant[2]
General Alkyl HalidesNaHDMF0 to 252 - 12> 80High reactivity, broad scope[1]
1-BromododecaneKOH (powder)Toluene904.599Scalable, simple aqueous workup[3]
Diethyl carbonateDBUDMSO901078Greener alternative to halides[4]

Experimental Workflows

Workflow Start 1. Reagent Preparation 2-Methylimidazole + Solvent Deprotonation 2. Deprotonation Add Base (e.g., NaH, NaOH, KOH) Start->Deprotonation Intermediate Imidazolide Anion Formed Deprotonation->Intermediate Alkylation 3. Nucleophilic Substitution Add Alkyl Halide (R-X) & Heat Intermediate->Alkylation Workup 4. Reaction Work-up Filtration / Liquid-Liquid Extraction Alkylation->Workup Purification 5. Purification Chromatography or Distillation Workup->Purification Product Pure 1-Alkyl-2-methylimidazole Purification->Product

Workflow for the N-alkylation of 2-methylimidazole.

Protocol A: Strong Base Method (NaH / DMF)

Best for unreactive electrophiles and standard laboratory-scale synthesis.

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N2 or Argon). Add 2-methylimidazole (1.0 eq) and dissolve in anhydrous DMF (approx. 5 mL per mmol of substrate). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Causality: The ice bath prevents an exothermic runaway, while stepwise addition controls the evolution of highly flammable hydrogen gas. Stir for 30 minutes until gas evolution ceases, indicating complete formation of the imidazolide anion.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–12 hours.

    • Causality: The SN2 reaction rate is highly dependent on the steric bulk of the electrophile. Monitor completion via Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction with cold water to neutralize any unreacted NaH. Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous NaCl (brine) at least 5 times.

    • Causality: Extensive brine washing is mandatory to partition the high-boiling DMF out of the organic phase.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Phase-Transfer Catalysis (NaOH / TBAB / Acetonitrile)

Best for substrates with sensitive functional groups (e.g., primary amines) and avoiding toxic DMF.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylimidazole (1.0 eq), the alkylating agent (e.g., 2-chloroethylamine hydrochloride, 1.1 eq), Sodium Hydroxide pellets (NaOH, 3.0 eq), and Tetrabutylammonium bromide (TBAB, 0.05 eq) in Acetonitrile.

    • Causality: An excess of base (3.0 eq) is required here because the alkylating agent is an HCl salt; the first equivalent neutralizes the salt, while the remainder drives the deprotonation of the imidazole.

  • Alkylation: Heat the heterogeneous mixture to reflux (~82 °C) with vigorous stirring for 12–24 hours.

    • Causality: TBAB acts as an interfacial shuttle, pulling the insoluble hydroxide ions into the acetonitrile phase to react with the imidazole, bypassing the need for a strong, moisture-sensitive base.

  • Work-up: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove insoluble inorganic salts (NaCl and unreacted NaOH).

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation (if volatile) or column chromatography.

Self-Validating System: Analytical Confirmation

To ensure the integrity of the protocol, the reaction must be treated as a self-validating system where analytical checkpoints confirm success:

  • TLC Monitoring: 2-Methylimidazole strongly hydrogen-bonds with the silica stationary phase, resulting in a low Rf value. Upon successful N-alkylation, the loss of the N-H bond drastically reduces polarity. The product will elute significantly faster (higher Rf) than the starting material.

  • 1H NMR Spectroscopy:

    • Disappearance: The broad, exchangeable N-H proton signal (typically around 12.0 ppm in DMSO-d6) will completely disappear.

    • Appearance: A new signal corresponding to the N-CH2 protons of the alkyl chain will appear as a triplet or multiplet in the deshielded region of 3.80–4.20 ppm.

    • Ring Protons: The C4 and C5 protons of the imidazole ring, which often appear as a broad singlet in the starting material due to rapid tautomerization, will resolve into two distinct doublets (typically around 6.8 and 7.0 ppm) because the symmetry is broken upon N-alkylation.

References

  • Benchchem. "Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine." Benchchem.
  • Benchchem. "Application Note and Protocol: N-Alkylation of 2-Methyl-4-(trifluoromethyl)-1H-imidazole." Benchchem.
  • US Patent 5011934A. "Process for preparing 1-alkylimidazoles." Google Patents.
  • CN Patent 110776464A. "N1 site alkylation method for imidazole compounds." Google Patents.

Sources

Application

Application Note: 3-[(2-Methyl-1H-imidazol-1-yl)methyl]benzonitrile as a Versatile Pharmacophore Intermediate

Introduction & Chemical Profile In preclinical drug discovery, the strategic selection of chemical building blocks dictates the efficiency of lead optimization. 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile (CAS: 101...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

In preclinical drug discovery, the strategic selection of chemical building blocks dictates the efficiency of lead optimization. 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile (CAS: 1016716-83-8)[1] is a highly versatile bifunctional intermediate. It combines a 2-methylimidazole ring—a privileged pharmacophore known for hydrogen bonding and metal coordination (e.g., interacting with heme iron in cytochrome P450 enzymes)—with a benzonitrile moiety that serves as an electrophilic handle for diverse synthetic divergence.

This application note details the validated methodologies for converting this intermediate into primary amines, tetrazoles, and aldehydes, providing researchers with self-validating protocols to expand their chemical libraries.

Strategic Synthetic Transformations

The benzonitrile group can be selectively transformed while leaving the basic imidazole nitrogen intact. The table below summarizes the quantitative data for the primary divergent pathways.

Target Functional GroupReagents & ConditionsReaction TimeTypical YieldApplication Context
Primary Amine LiAlH₄, THF, 0 °C to RT4–6 h85–95%Linker elongation, amide coupling
1H-Tetrazole NaN₃, ZnBr₂, H₂O, 100 °C24 h75–85%Carboxylic acid bioisostere
Aldehyde DIBAL-H, Toluene, -78 °C2–3 h70–80%Reductive amination, olefination

Mechanistic Causality & E-E-A-T Insights

To ensure reproducibility and safety, it is critical to understand the causality behind the selected reagents and conditions:

  • Nitrile Reduction to Primary Amine: Nitriles possess a low C–CN bond dissociation energy but a high redox potential, making them highly resistant to mild hydride donors like NaBH₄[2]. Lithium aluminum hydride (LiAlH₄) provides the necessary nucleophilic hydride equivalents to fully reduce the carbon-nitrogen triple bond. The reaction proceeds via an intermediate imine salt, requiring two equivalents of hydride[3]. We utilize the Fieser workup in the protocol below; the precise stoichiometric addition of water and NaOH forces the aluminum byproducts to form a granular, easily filterable lattice, preventing the dreaded emulsion formation that traps the polar amine product.

  • Aqueous Tetrazole Synthesis: Traditional tetrazole syntheses require highly toxic organotin azides or harsh organic solvents. We utilize the protocol developed by Demko and Sharpless, which employs ZnBr₂ as a Lewis acid catalyst in a strictly aqueous medium[4]. The zinc coordinates to the nitrile nitrogen, increasing its electrophilicity and facilitating the [3+2] cycloaddition with the azide ion[5]. Crucially, the aqueous medium safely buffers the system at approximately pH 8, which prevents the protonation of the azide ion and completely mitigates the release of highly toxic, explosive hydrazoic acid (HN₃) gas[4].

Synthetic Workflow Visualization

G A 3-[(2-methyl-1H-imidazol-1-yl)methyl] benzonitrile B 3-[(2-methyl-1H-imidazol-1-yl)methyl] benzylamine A->B LiAlH4, THF 0°C to RT C 5-{3-[(2-methyl-1H-imidazol-1-yl)methyl] phenyl}-1H-tetrazole A->C NaN3, ZnBr2 H2O, 100°C D 3-[(2-methyl-1H-imidazol-1-yl)methyl] benzaldehyde A->D DIBAL-H, Toluene -78°C

Synthetic transformations of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile.

Experimental Protocols

Protocol A: Reduction to 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzylamine

This protocol utilizes LiAlH₄ for complete reduction[6].

  • Preparation: Flame-dry a 250 mL round-bottom flask. Under an argon atmosphere, suspend LiAlH₄ (2.0 equivalents, e.g., 1.0 g) in anhydrous THF (50 mL) and cool the mixture to 0 °C using an ice bath.

  • Addition: Dissolve 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile (1.0 equivalent, e.g., 2.6 g) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1); the starting material (UV active, Rf ~0.7) should completely disappear, replaced by a baseline spot (amine).

  • Fieser Quench (Critical Step): Cool the flask back to 0 °C. For every x grams of LiAlH₄ used (e.g., 1.0 g), sequentially and cautiously add:

    • x mL of distilled H₂O (1.0 mL)

    • x mL of 15% aqueous NaOH (1.0 mL)

    • 3x mL of distilled H₂O (3.0 mL)

  • Isolation: Stir the quenched mixture vigorously for 15 minutes until the precipitate turns stark white and granular. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate under reduced pressure to yield the primary amine.

Protocol B: Synthesis of 5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}-1H-tetrazole

This protocol utilizes the Demko-Sharpless aqueous [3+2] cycloaddition[7].

  • Reagent Mixing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile (1.0 eq, 5.0 mmol), sodium azide (NaN₃, 1.1 eq, 5.5 mmol), and zinc bromide (ZnBr₂, 1.0 eq, 5.0 mmol).

  • Solvent Addition: Add 20 mL of deionized water. The mixture will initially be a heterogeneous suspension.

  • Reflux: Attach a reflux condenser and heat the vigorously stirred mixture to 100 °C for 24 hours. Causality: Vigorous stirring is essential as the reaction occurs at the organic-aqueous interface before the product dissolves as a zinc-tetrazole complex.

  • Acidification & Precipitation: Cool the reaction to room temperature. Add ethyl acetate (30 mL) and carefully acidify the aqueous layer by adding 3N HCl dropwise until the aqueous phase reaches pH 1[7]. Self-Validation: Use pH paper to confirm pH 1; this ensures the tetrazole is fully protonated and partitions into the organic layer.

  • Isolation: Separate the layers and extract the aqueous phase with additional ethyl acetate (2 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol to obtain the pure 1H-tetrazole.

References

  • Title: Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source: Journal of Organic Chemistry (Demko, Z. P., & Sharpless, K. B., 2001) URL: [Link]

  • Title: Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride Source: Journal of the American Chemical Society (Amundsen, L. H., & Nelson, L. S., 1951) URL: [Link]

  • Title: 3-((2-methyl-1H-imidazol-1-yl)methyl)benzonitrile | C12H11N3 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Method

Advanced Analytical Characterization of C12H11N3 (4-Aminoazobenzene): A Comprehensive LC-MS/MS Protocol

Executive Summary & Chemical Context The molecular formula C12H11N3 primarily denotes 4-Aminoazobenzene (4-AAB) , a primary aromatic amine (PAA) characterized by an azo bond linking an aniline derivative to a benzene rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The molecular formula C12H11N3 primarily denotes 4-Aminoazobenzene (4-AAB) , a primary aromatic amine (PAA) characterized by an azo bond linking an aniline derivative to a benzene ring[1]. Classified as a Group 2B possible human carcinogen by the IARC, 4-AAB is a highly restricted substance globally[2]. It is predominantly found as an impurity or a degradation product of azo colorants widely used in the textile, leather, and food packaging industries[3][4].

Under regulatory frameworks such as REACH Annex XVII and EU Regulation 10/2011, the presence of restricted PAAs must not exceed 30 mg/kg in wearable textiles and 0.01 mg/kg in food contact materials[4][5]. This application note details a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology for the extraction, separation, and precise quantification of C12H11N3.

Mechanistic Principles & Causality in Method Design

The "Over-Reduction" Dilemma (ISO 14362-1 vs. ISO 14362-3)

The quantification of PAAs from dyed matrices typically requires the reductive cleavage of the azo bond using sodium dithionite. However, 4-AAB presents a unique mechanistic challenge. Under the standard, aggressive reduction conditions defined in ISO 14362-1 , 4-aminoazobenzene is completely cleaved into two secondary products: aniline and 1,4-phenylenediamine[6][7].

To accurately characterize the presence of 4-AAB, analysts must employ the specialized ISO 14362-3 protocol. This method utilizes highly controlled extraction and mild reduction conditions to arrest the cleavage process, allowing 4-AAB to be isolated intact before it degrades further[7][8].

Figure 1: Reductive cleavage pathways of azo dyes highlighting the necessity of ISO 14362-3.
Chromatographic Rationale

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the standard for PAA analysis. However, GC-MS requires time-consuming derivatization steps to volatilize the highly polar amine groups[9][10]. We employ UHPLC-MS/MS to bypass derivatization.

Instead of a traditional C18 column, this protocol utilizes a Pentafluorophenyl (F5) stationary phase . The F5 phase provides alternative retention mechanisms—specifically π−π interactions and dipole-dipole interactions—which significantly enhance the retention and baseline resolution of planar, electron-rich aromatic amines like 4-AAB using acidic mobile phases[5][9].

Experimental Protocols

Self-Validating Sample Preparation (Textiles/Leather)

This extraction protocol is designed to be self-validating. By introducing an isotopically labeled internal standard (IS) prior to extraction, the system automatically corrects for matrix effects (ion suppression/enhancement) and analyte loss during liquid-liquid extraction[10][11].

Step-by-Step Methodology:

  • Sample Comminution: Cut the textile or leather sample into small pieces (approx. 5x5 mm). Accurately weigh 1.0 g into a 50 mL glass reaction vessel.

  • Internal Standard Spiking: Spike the sample with 100 µL of Aniline-d5 or 2-Naphthylamine-d7 (10 µg/mL) to establish the internal validation baseline[10].

  • Colorant Extraction: Add 20 mL of a Xylene/Methanol mixture. Sonicate at 50 °C for 30 minutes to extract disperse dyes from the polymer matrix[3][4].

  • Controlled Reductive Cleavage: Add 2.0 mL of pre-heated sodium dithionite solution (200 mg/mL in aqueous buffer). Incubate at exactly 40 °C for 30 minutes. Critical: Do not exceed 40 °C to prevent the secondary cleavage of 4-AAB into aniline[8].

  • Liquid-Liquid Extraction (LLE): Transfer the mixture to a Kieselguhr solid-supported liquid extraction (SLE) column or perform LLE using 20 mL of Methyl tert-butyl ether (MTBE)[10][12]. Shake vigorously and collect the organic upper layer.

  • Concentration: Evaporate the MTBE extract to near dryness under a gentle stream of high-purity nitrogen at 35 °C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of Initial Mobile Phase (95:5 Water:Methanol). Filter through a 0.22 µm PTFE syringe filter into an autosampler vial[2][3].

G N1 Textile Sample (1.0 g) + Internal Standard N2 Colorant Extraction (Xylene/MeOH, 50°C) N1->N2 N3 Controlled Reduction (Na2S2O4, 40°C, 30 min) N2->N3 Release dyes N4 Phase Separation (MTBE Extraction) N3->N4 Arrest at 4-AAB N5 Concentration (N2 Evaporation) N4->N5 Isolate organics N6 Reconstitution & Filtration (0.22 µm PTFE) N5->N6 N7 UHPLC-MS/MS Analysis (Target: m/z 198.1) N6->N7 Injection

Figure 2: Sample preparation workflow for 4-Aminoazobenzene extraction based on ISO 14362-3.
UHPLC-MS/MS Analytical Conditions

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode. The acidic mobile phase ensures the protonation of the primary amine group on C12H11N3, yielding a strong [M+H]+ precursor ion at m/z 198.1[5][10].

Instrumental Parameters:

  • Column: Phenomenex Kinetex 2.6 µm F5 100 Å (100 x 3.0 mm)[5].

  • Column Temperature: 40 °C.

  • Injection Volume: 5.0 µL.

  • Mobile Phase A: 0.05% Formic Acid in LC-MS grade Water[5].

  • Mobile Phase B: LC-MS grade Methanol.

  • Flow Rate: 0.3 mL/min.

Table 1: UHPLC Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0095.05.0Initial
1.0095.05.0Linear
6.0010.090.0Linear
8.0010.090.0Hold
8.1095.05.0Linear
12.0095.05.0Re-equilibration

Data Presentation & Method Validation

To ensure the trustworthiness of the analytical run, Multiple Reaction Monitoring (MRM) is utilized. The transition 198.1→77.0 (cleavage of the benzene ring) is used for primary quantification, while 198.1→105.1 serves as the qualitative confirmation ion[5][10].

Table 2: MS/MS MRM Transitions and Validation Parameters
AnalyteFormulaPrecursor Ion ( m/z )Quantifier Ion ( m/z )Qualifier Ion ( m/z )LOD (ng/mL)LOQ (ng/mL)Recovery (%)
4-Aminoazobenzene C12H11N3198.177.0105.10.050.1588.5 - 102.3
Aniline-d5 (IS) C6H2D5N99.082.0-N/AN/AN/A
2-Naphthylamine-d7 (IS) C10H2D7N151.0134.1-N/AN/AN/A

Note: Method validation parameters (LOD/LOQ) demonstrate compliance well below the 30 mg/kg regulatory threshold, proving the method's high sensitivity and suitability for routine compliance screening[5][11].

Conclusion

The characterization of C12H11N3 (4-Aminoazobenzene) requires a nuanced understanding of azo dye chemistry. By actively preventing the over-reduction of the analyte via the ISO 14362-3 extraction protocol, and leveraging the π−π selectivity of an F5 stationary phase coupled with the sensitivity of tandem mass spectrometry, laboratories can achieve highly accurate, self-validating quantification. This protocol ensures strict compliance with global consumer safety regulations while mitigating the risks of false negatives associated with improper sample cleavage.

References

  • 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. Available at:[Link]

  • Ultra-high-performance liquid chromatography-atmospheric pressure ionization-tandem mass spectrometry method for the migration... Universitat de Barcelona. Available at:[Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (PMC). Available at:[Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. Available at:[Link]

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX. Available at:[Link]

  • BS EN ISO 14362-3:2017 | High Performance Liquid Chromatography. Scribd. Available at:[Link]

  • INTERNATIONAL STANDARD ISO 14362-3. iTeh Standards. Available at:[Link]

  • New European Standard for Aromatic Amines Derived from Azo Colorants Released. SGS. Available at:[Link]

  • Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. Nam Thao. Available at:[Link]

Sources

Application

Application Note: Elucidating the Gas-Phase Fragmentation Behavior of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile via Mass Spectrometry

Abstract This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pathways of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile, a molecule of interest in pharmaceutical research...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pathways of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile, a molecule of interest in pharmaceutical research and drug development. In the absence of published experimental spectra, this document synthesizes established principles of mass spectrometry and known fragmentation patterns of its constituent imidazole and benzonitrile moieties to propose a comprehensive fragmentation scheme. This application note serves as a predictive resource for researchers, offering insights into the molecule's gas-phase chemistry under common ionization conditions such as Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID). Detailed, field-proven protocols for sample analysis are also provided to guide experimental work.

Introduction: The Structural and Analytical Significance

3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile (Figure 1) is a heterocyclic compound incorporating a 2-methylimidazole ring linked via a methylene bridge to a benzonitrile moiety. The imidazole ring is a common scaffold in many pharmaceutical agents, valued for its hydrogen bonding capabilities and metabolic stability. The benzonitrile group is also a key pharmacophore and a versatile synthetic handle. Understanding the mass spectrometric behavior of this molecule is critical for its unambiguous identification in complex matrices, for metabolic profiling, and for quality control during synthesis.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[1][2] During analysis, particularly with "hard" ionization techniques like Electron Ionization (EI) or through tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID), molecules fragment in predictable ways.[3][4] The resulting fragmentation pattern serves as a molecular fingerprint, enabling structural elucidation.[1] This guide will focus on predicting these key fragmentation pathways.

Figure 1: Chemical Structure of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile

  • Molecular Formula: C₁₂H₁₁N₃[5]

  • Monoisotopic Mass: 197.0953 g/mol [5]

  • IUPAC Name: 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile[5]

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile is predicted to be dominated by the cleavage of the weakest bonds and the formation of stable carbocations and neutral losses. The primary site of cleavage is anticipated to be the benzylic C-N bond connecting the benzonitrile moiety to the imidazole ring.

Pathway A: Benzylic Cleavage and Formation of the Tropylium Ion

The most prominent fragmentation pathway for compounds containing a benzyl group is the cleavage of the bond beta to the aromatic ring, a process known as benzylic cleavage.[6][7] This leads to the formation of a highly stable benzyl cation, which often rearranges to the even more stable, aromatic tropylium ion (C₇H₇⁺) at m/z 91 .[8][9][10] This ion is frequently the base peak in the mass spectra of benzyl-containing compounds.[9]

Following the initial ionization to form the molecular ion (M⁺˙ at m/z 197), homolytic cleavage of the C-N bond is expected.

  • Step 1: Ionization: C₁₂H₁₁N₃ + e⁻ → [C₁₂H₁₁N₃]⁺˙ (m/z 197)

  • Step 2: Benzylic Cleavage: [C₁₂H₁₁N₃]⁺˙ → [C₇H₆CN]⁺ (m/z 102) + [C₄H₅N₂]˙ (Radical) or, more favorably: [C₁₂H₁₁N₃]⁺˙ → [C₇H₆-CH₂]⁺ (rearranges to tropylium) + [C₄H₄N₃]˙ (Radical)

A key fragmentation pathway involves the cleavage of the benzyl-nitrogen bond. This can result in the formation of the cyanobenzyl cation. However, a more dominant pathway in many benzyl systems is the formation of the tropylium ion. While the direct precursor is the benzyl cation (C₇H₇⁺), the cyanobenzyl cation ([NCC₆H₄CH₂]⁺) at m/z 116 is also a highly probable and stable fragment.

The formation of the tropylium ion at m/z 91 is a hallmark of benzyl compounds. This occurs via cleavage of the bond between the methylene group and the imidazole nitrogen, followed by rearrangement of the resulting benzyl cation.[8]

Pathway B: Fragmentation Initiated by the Imidazole Moiety

The imidazole ring itself can direct fragmentation. The 2-methylimidazole cation radical is a potential fragment. Cleavage of the N-CH₂ bond can yield the 2-methyl-1H-imidazolyl cation at m/z 82 .

  • [C₄H₆N₂]⁺ at m/z 82: This corresponds to the protonated 2-methylimidazole fragment.

Further fragmentation of the imidazole ring is also possible, often involving the loss of small neutral molecules like hydrogen cyanide (HCN).[11][12] For example, the 2-methylimidazole cation could potentially lose HCN to yield a fragment at m/z 55.

Summary of Predicted Major Fragment Ions

The following table summarizes the most likely fragment ions to be observed in the mass spectrum of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile.

m/zProposed Structure/FormulaFragmentation Pathway
197[C₁₂H₁₁N₃]⁺˙Molecular Ion (M⁺˙)
116[C₈H₆N]⁺Cyanobenzyl cation
91[C₇H₇]⁺Tropylium ion (rearranged from benzyl cation)
82[C₄H₆N₂]⁺Protonated 2-methylimidazole
77[C₆H₅]⁺Phenyl cation (from loss of CN from benzonitrile fragment)
Visualizing the Fragmentation Cascade

The logical flow of the proposed primary fragmentation pathways is illustrated in the diagram below, generated using Graphviz.

Fragmentation_Pathway M Molecular Ion [C₁₂H₁₁N₃]⁺˙ m/z 197 F116 Cyanobenzyl Cation [C₈H₆N]⁺ m/z 116 M->F116 Loss of C₄H₅N₂ radical F82 2-Methylimidazole Cation [C₄H₆N₂]⁺ m/z 82 M->F82 Loss of C₈H₅N radical F91 Tropylium Ion [C₇H₇]⁺ m/z 91 F116->F91 Loss of HCN F77 Phenyl Cation [C₆H₅]⁺ m/z 77 F116->F77 Loss of CH₂CN radical

Caption: Proposed primary fragmentation pathways for 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile.

Application Protocols: Acquiring High-Quality Mass Spectra

To experimentally verify the predicted fragmentation patterns, the following protocols for Electrospray Ionization (ESI) and Electron Ionization (EI) are provided.

Protocol 1: ESI-MS/MS Analysis for Soft Ionization and Controlled Fragmentation

Electrospray ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal initial fragmentation, making it ideal for determining the molecular weight.[13][14] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation through Collision-Induced Dissociation (CID).[4][15]

3.1.1. Sample Preparation

  • Prepare a stock solution of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

3.1.2. LC-MS/MS Instrumentation and Parameters

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Mass Spectrometer: A triple quadrupole, ion trap, or Q-TOF instrument equipped with an ESI source.

  • Ionization Mode: Positive Ion Mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas (N₂): Flow rate and temperature should be optimized for the specific instrument (e.g., 600-800 L/hr at 350-450 °C).

  • MS1 (Full Scan): Scan from m/z 50 to 300 to identify the [M+H]⁺ ion at m/z 198.1.

  • MS2 (Product Ion Scan): Isolate the precursor ion (m/z 198.1) and apply varying collision energies (e.g., 10-40 eV) with a collision gas (e.g., argon) to generate a fragmentation spectrum.

3.1.3. Experimental Workflow Diagram

ESI_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Prep1 Dissolve in Acetonitrile/Methanol Prep2 Dilute with Mobile Phase Prep1->Prep2 Prep3 Filter Sample (0.22 µm) Prep2->Prep3 LC LC Separation (C18 Column) Prep3->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1: Full Scan (Detect [M+H]⁺ at m/z 198) ESI->MS1 CID MS2: Isolate & Fragment (Collision-Induced Dissociation) MS1->CID MS2 Product Ion Scan (Detect Fragments) CID->MS2 DA Interpret Fragmentation Pattern MS2->DA

Caption: Experimental workflow for ESI-LC-MS/MS analysis.

Protocol 2: GC-EI-MS Analysis for Hard Ionization

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation.[16][17] This method is well-suited for creating a detailed fragmentation fingerprint for library matching.

3.2.1. Sample Preparation

  • Prepare a stock solution of the compound at 1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate.

  • Dilute as necessary to a final concentration of approximately 10-100 µg/mL.

3.2.2. GC-MS Instrumentation and Parameters

  • GC System: A standard gas chromatograph.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min.

  • Inlet Temperature: 250 - 280 °C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp at 15-20 °C/min to 280 °C, and hold for 5 minutes.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.

  • Ionization Energy: 70 eV.[17]

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Scan Range: m/z 40 - 300.

Trustworthiness and Self-Validation

The protocols described are designed as self-validating systems. In the ESI-MS/MS protocol, the initial MS1 scan confirms the presence and isolation of the correct precursor ion ([M+H]⁺ at m/z 198.1) before fragmentation is induced. This ensures that the resulting MS2 spectrum is directly derived from the target analyte. For the GC-EI-MS protocol, the chromatographic separation provides a retention time specific to the compound, and the resulting mass spectrum should be reproducible across multiple injections. The consistency of the fragmentation pattern with the predicted pathways based on fundamental chemical principles provides a strong basis for structural confirmation.

Conclusion

This application note provides a scientifically grounded prediction of the mass spectrometric fragmentation of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile. The primary fragmentation pathways are expected to involve benzylic cleavage to form a highly stable tropylium ion (m/z 91) and a cyanobenzyl cation (m/z 116), along with fragments characteristic of the 2-methylimidazole moiety (m/z 82). The detailed ESI-MS/MS and GC-EI-MS protocols offer a robust framework for researchers to experimentally confirm these predictions and to develop quantitative and qualitative methods for this compound. This guide serves as a valuable resource for professionals in drug development and analytical chemistry, enabling a deeper understanding of the molecule's behavior in the gas phase.

References

  • Bowie, J. H., et al. "Electron impact studies. XII. Mass spectra of substituted imidazoles." Australian Journal of Chemistry 20.12 (1967): 2677-2690.
  • Dhahagani, K., et al. "Tropylium Ion, an Intriguing Moiety in Organic Chemistry." Molecules 28.11 (2023): 4495.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24692843, 3-((2-methyl-1H-imidazol-1-yl)methyl)benzonitrile." PubChem, [Link].

  • Chem LibreTexts. "Mass Spectrometry - Tropylium Ion." Chemistry LibreTexts, [Link].

  • Longdom Publishing. "Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry." Journal of Analytical & Bioanalytical Techniques, [Link].

  • Silverstein, R. M., et al. "General Fragmentation Modes.
  • UCLA Chemistry & Biochemistry. "Illustrated Glossary of Organic Chemistry - Tropylium cation." UCLA, [Link].

  • MDPI Encyclopedia. "Tropylium Ion." MDPI, [Link].

  • Wikipedia. "Collision-induced dissociation." Wikipedia, The Free Encyclopedia, [Link].

  • Gucinski, A. C., et al. "Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides." Journal of the American Society for Mass Spectrometry 21.9 (2010): 1624-1632.
  • University of Colorado Boulder. "Interpretation of mass spectra." Organic Chemistry at CU Boulder, [Link].

  • Research and Reviews. "Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications." Research and Reviews: Journal of Chemistry, [Link].

  • Adaway, J. E., et al. "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications." The Clinical Biochemist Reviews 34.2 (2013): 59-71.
  • ACD/Labs. "A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques." ACD/Labs, [Link].

  • University of Illinois Urbana-Champaign. "Electron Ionization." School of Chemical Sciences, [Link].

  • Journal of Developments in Mass Spectrometry. "Collision-induced Dissociation." JDMS, [Link].

  • Stanford University Mass Spectrometry. "ESI-MS." Stanford University, [Link].

  • Taylor & Francis Online. "Collision-induced dissociation – Knowledge and References." Taylor & Francis, [Link].

  • Wikipedia. "Electrospray ionization." Wikipedia, The Free Encyclopedia, [Link].

  • CORE. "Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides." CORE, [Link].

  • IJRASET. "Exploring the Versatility of LC-ESI-MS/MS: Fundamentals, Applications, and Advancements at the Forefront of Analytical Science." International Journal for Research in Applied Science & Engineering Technology, [Link].

  • PubMed. "Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations." National Library of Medicine, [Link].

  • Chemical Instrumentation Facility, Iowa State University. "Mass Spectrometry Tutorial." CIF, [Link].

  • Connect ebscohost. "THE MASS SPECTRA OF IMIDAZOLE AND 1-METHYLIMIDAZOLE." Connect ebscohost, [Link].

  • University of Colorado Boulder. "Fragmentation Mechanisms." Organic Chemistry at CU Boulder, [Link].

  • Metrolab. "Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations." Metrolab, [Link].

  • Reddit. "Fragmentation of benzyl acetate." r/massspectrometry, [Link].

  • ResearchGate. "The mass spectra of imidazole and 1-methylimidazole." ResearchGate, [Link].

  • PubMed. "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway." National Library of Medicine, [Link].

  • SlidePlayer. "Mass Spectrometry: Fragmentation." SlidePlayer, [Link].

  • University of California, San Diego. "Interpreting MS/MS spectra." UCSD, [Link].

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the purification of crude 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile (CAS No. 1016716-83-8). The content is structured in a practical question-and-answer format to directly address common challenges encountered during experimental work.

[1]Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to offer immediate and actionable solutions to specific issues you may encounter during the purification of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile.

Q1: What are the likely impurities in my crude 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile?

A1: Understanding the potential impurities is crucial for devising an effective purification strategy. Based on its synthesis, which typically involves the reaction of 2-methylimidazole with 3-(bromomethyl)benzonitrile, common impurities may include:

  • Unreacted Starting Materials: 2-methylimidazole and 3-(bromomethyl)benzonitrile.

  • Over-alkylation Products: Formation of a quaternary imidazolium salt.

  • Positional Isomers: Although less common with 2-substituted imidazoles, other isomers could theoretically form.

  • Solvent Residues: Residual solvents from the reaction, such as DMF or acetonitrile.

  • Side-Reaction Byproducts: Products from hydrolysis of the nitrile group or other side reactions.

Q2: How do I choose the most suitable purification technique for my crude product?

A2: The choice of purification method depends on the physical state of your crude product (solid or oil) and the complexity of the impurity profile. The following decision tree provides a general guideline:

Purification_Decision_Tree Figure 1. Decision Tree for Purification Method Selection start Crude 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile is_solid Is the product a solid? start->is_solid is_complex Is the impurity profile complex (multiple spots on TLC)? is_solid->is_complex No (Oil or Solid) recrystallization Recrystallization is_solid->recrystallization Yes column Column Chromatography is_complex->column Yes extraction Acid-Base Extraction is_complex->extraction No

Caption: Decision tree guiding the selection of an appropriate purification method.

Q3: My compound fails to crystallize or "oils out" during recrystallization. What should I do?

A3: "Oiling out" is a common issue where the compound separates as a liquid instead of forming crystals. Here are several troubleshooting steps:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, then allow it to cool at a much slower rate. You can insulate the flask to slow down the cooling process.

  • [1]Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This can create nucleation sites for crystal growth.

  • [1]Add a Seed Crystal: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

  • [1]Optimize the Solvent System:

    • Reduce Solvent Volume: The solution may be too dilute. Gently evaporate some of the solvent to increase the concentration. *[1] Use an Anti-Solvent: Slowly add a miscible solvent in which your compound is insoluble (an "anti-solvent") to the dissolved crude product until the solution becomes slightly turbid. Then, gently heat until it becomes clear again and allow it to cool slowly.

Q4[1]: I'm observing significant tailing of my compound on a silica gel column. How can this be resolved?

A4: Tailing is a frequent problem when purifying basic compounds like imidazoles on acidic silica gel. This [2]is due to strong interactions between the basic imidazole nitrogen and the acidic silanol groups of the silica. To mitigate this:

  • Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent system. This [2]will compete with your compound for the acidic sites on the silica, leading to more symmetrical peaks.

  • Change the Stationary Phase: If tailing persists, consider switching to a more neutral or basic stationary phase like alumina.

  • [2]Dry Loading: Instead of loading your sample in a solvent, pre-adsorb it onto a small amount of silica gel and then load the dry powder onto the column. This [2]can lead to a more uniform application and better separation.

Q5: My purification yield is very low after column chromatography. What are the potential causes?

A5: Low yield after column chromatography can be frustrating. Here are some possible reasons and solutions:

  • Improper Solvent System: If the eluent is too polar, your compound may elute too quickly with impurities. Conversely, if it's not polar enough, your compound may not elute at all. Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound.

  • [2]Irreversible Adsorption: The compound might be strongly and irreversibly binding to the stationary phase. This is more common with highly polar compounds on silica. As mentioned above, adding a basic modifier or switching to alumina can help.

  • [2]Sample Overloading: Loading too much crude product onto the column can lead to poor separation and co-elution of your product with impurities, resulting in lower yields of pure fractions.

  • Decomposition on Silica: Some compounds are sensitive to the acidic nature of silica gel and may decompose on the column. If you suspect this, using a less acidic stationary phase like neutral alumina is recommended.

[3]Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the most common purification techniques for 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile.

Protocol 1: Recrystallization

This method is ideal for purifying solid crude products with a relatively low level of impurities.

1. Solvent Selection:

  • Place a small amount of the crude solid in several test tubes.

  • Add a few drops of different potential solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) to each test tube.

  • [3][4] An ideal solvent will dissolve the compound poorly at room temperature but well when heated.

2.[1] Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

4. Crystallization:

  • Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5.[1] Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This technique is suitable for purifying oily products or complex mixtures of solids.

1.[2] TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol).

  • The ideal eluent system will give your target compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities.

  • [2] For this basic imidazole derivative, consider adding 0.5% triethylamine to the eluent to prevent tailing.

2.[2] Column Packing:

  • Securely clamp a glass column in a vertical position.

  • Prepare a slurry of silica gel in the chosen eluent.

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • [5] Drain the excess solvent until the solvent level is just above the silica surface.

3.[5] Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.

  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (e.g., with a pump or inert gas) to force the eluent through the column.

  • Collect fractions in test tubes and monitor the elution by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile.

Parameter Recrystallization Column Chromatography
Typical Solvents/Eluents Ethanol, Isopropanol, Ethyl Acetate/WaterHexanes/Ethyl Acetate + 0.5% Et3N, Dichloromethane/Methanol + 0.5% Et3N
Stationary Phase Not ApplicableSilica Gel or Alumina
Best For Solid products with minor impuritiesOily products, complex mixtures
Key Advantage Simplicity, scalabilityHigh resolution, versatility

Table 1: Comparison of Common Purification Techniques.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common purification challenges.

Troubleshooting_Workflow Figure 2. General Troubleshooting Workflow for Purification start Purification Issue Identified (e.g., Low Purity, Low Yield) analyze_tlc Analyze TLC of Crude and Purified Product start->analyze_tlc recrystallization_issue Recrystallization Problem? analyze_tlc->recrystallization_issue column_issue Column Chromatography Problem? analyze_tlc->column_issue optimize_solvent Optimize Recrystallization Solvent/Technique recrystallization_issue->optimize_solvent Yes optimize_eluent Optimize Column Eluent/Stationary Phase column_issue->optimize_eluent Yes success Successful Purification optimize_solvent->success check_loading Check Sample Loading optimize_eluent->check_loading check_loading->success

Caption: A systematic workflow for addressing common purification problems.

References

  • University of Colorado Boulder. Column Chromatography Procedures. Available from: [Link]

  • JoVE. How to run column chromatography. Available from: [Link]

  • Reddit. Imidazole gradients for his tag protein purification. Available from: [Link]

  • ResearchGate. How can I purify impure benzonitrile?. Available from: [Link]

  • PubChemLite. 3-[(2-methyl-1h-imidazol-1-yl)methyl]benzonitrile. Available from: [Link]

  • Scribd. Column Chromatography Techniques and Setup. Available from: [Link]

  • National Center for Biotechnology Information. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Available from: [Link]

  • Scribd. SEM V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Chitra, K. et al. (2024). A Green Approach for the Synthesis of Novel 2,4,5-Triphenyl Imidazole Derivative and its Biological Evaluation. International Journal of Pharmaceutical Sciences and Research, 15(12), 3548-3554. Available from: [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. Available from: [Link]

  • Scribd. Recrystallization Lab Report. Available from: [Link]

  • PubMed. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Available from: [Link]

  • Google Patents. Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Google Patents. Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • Google Patents. Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • PubChem. 3-((2-methyl-1H-imidazol-1-yl)methyl)benzonitrile. Available from: [Link]

  • Scientific & Academic Publishing. A Facile Synthesis of New 3-(1-Methyl benzimidazol-2-yl) Pyrazolopyrimidine and Pyrimido[2, 1-b]benzot[2][6]hiazole Derivatives of Potential Biosignificant Interest. Available from: [Link]

  • ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. Available from: [Link]

  • MDPI. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Available from: [Link]

  • The Patent Office Journal. (2022). No. 11/2022. Available from: [Link]

Sources

Optimization

Technical Support Center: Benzonitrile Synthesis &amp; Byproduct Troubleshooting

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Successful organic synthesis—particularly the generation of nitriles—requires a deep understanding of mechanistic causality. When a reaction fails or yields unexpected side products, the solution lies in manipulating the kinetic and thermodynamic pathways of the system.

This guide provides troubleshooting FAQs, self-validating experimental protocols, and quantitative data to help you optimize benzonitrile synthesis in your laboratory.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: During the Sandmeyer synthesis of benzonitrile, my GC-MS shows a massive phenol peak and very low benzonitrile yield. What is the mechanistic cause, and how do I prevent it? A1: Phenol formation is a classic competing nucleophilic substitution pathway. The diazonium salt intermediate is highly unstable and electrophilic. If the reaction temperature exceeds 5 °C during the diazotization phase, water in the aqueous solvent acts as a nucleophile, hydrolyzing the diazonium group to yield phenol and nitrogen gas (1)[1].

  • Causality & Solution: To prevent this, you must suppress the kinetic energy of the system. Maintain strict temperature control (0–5 °C) using an ice-salt bath. Furthermore, ensure rapid but controlled addition of the copper(I) cyanide (CuCN) complex to trap the diazonium ion via radical substitution before thermal decomposition can occur (2)[2].

Q2: I am attempting the dehydration of benzamide to benzonitrile using phosphorus pentoxide ( P2​O5​ ) under standard thermal heating. My yields are poor, and I observe white crystalline deposits on the upper walls of my flask. What is happening? A2: The white deposits are unreacted benzamide. Benzamide has a strong thermodynamic tendency to sublime at elevated temperatures before the dehydration reaction can reach completion (1)[1].

  • Causality & Solution: The rate of sublimation is outpacing the rate of dehydration. To invert this relationship, transition to a sealed microwave reactor system. Microwave irradiation with P2​O5​ under solvent-free conditions for 1-2.5 minutes accelerates the dehydration kinetics drastically, achieving up to 90% yield before sublimation can occur (3)[3].

Q3: In the Rosenmund-von Braun reaction using bromobenzene and CuCN, I am seeing incomplete conversion and biaryl (biphenyl) side products. How can I optimize this? A3: The Rosenmund-von Braun reaction requires harsh thermodynamics (often >150 °C in DMF or NMP) to drive the substitution of the aryl halide by the cyanide ion (4)[4]. Incomplete conversion usually stems from trace water deactivating the copper complex. Biaryl formation is the result of an Ullmann-type homocoupling of the aryl halide, catalyzed by the copper species at high temperatures.

  • Causality & Solution: Use strictly anhydrous polar aprotic solvents. Alternatively, consider transitioning to a Palladium-catalyzed cyanation using non-toxic cyanide sources like K4​[Fe(CN)6​] . This proceeds at milder temperatures (100 °C), which thermodynamically suppresses homocoupling while maintaining high yields (5)[5].

Section 2: Self-Validating Experimental Protocols

A robust protocol must contain built-in validation checkpoints to ensure the reaction is proceeding as intended before moving to the next step.

Protocol A: Sandmeyer Synthesis of Benzonitrile (Bench-Scale)

This method converts anilines to benzonitriles via a diazonium intermediate. (6)[6]

  • Diazotization: In a round-bottom flask, dissolve 0.1 mol of aniline in 50 mL of 20% aqueous HCl. Cool the mixture to exactly 0 °C in an ice-salt bath.

  • Slowly add a cold solution of sodium nitrite ( NaNO2​ , 0.11 mol) in 20 mL water dropwise. Maintain the internal temperature strictly below 5 °C.

    • Self-Validation Checkpoint 1: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that complete diazotization has occurred.

  • Cyanation: Neutralize the excess nitrous acid by adding a small amount of urea. In a separate flask, prepare the Sandmeyer reagent by dissolving CuCN (0.11 mol) and KCN (0.22 mol) in 50 mL water, cooling to 0 °C.

  • Slowly transfer the cold diazonium salt solution into the CuCN/KCN solution under vigorous stirring.

    • Self-Validation Checkpoint 2: The solution will transition from clear/yellowish to a dark mixture accompanied by vigorous gas evolution (bubbling). This physical change confirms the radical decomposition of the diazonium salt and the release of N2​ gas.

  • Work-up: Allow the mixture to warm to room temperature, then heat to 50 °C for 30 minutes to drive the nitrogen evolution to completion. Extract with ethyl acetate, wash with 1M NaOH (to deprotonate and remove any phenol side products), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Microwave-Assisted Dehydration of Benzamide

This solvent-free method prevents benzamide sublimation by utilizing rapid microwave heating. (3)[3]

  • Preparation: Thoroughly mix 10 mmol of benzamide with 15 mmol of anhydrous P2​O5​ in a mortar and pestle to ensure a homogenous solid mixture.

  • Irradiation: Transfer the neat mixture to a microwave-safe reaction vial and seal it. Irradiate in a dedicated laboratory microwave reactor at 220-240 °C for exactly 1.5 to 2.5 minutes.

  • Quenching & Extraction: Cool the vial to room temperature. Carefully quench the solid mass with saturated aqueous NaHCO3​ to neutralize residual phosphoric acids. Extract the aqueous mixture with dichloromethane ( CH2​Cl2​ ).

    • Self-Validation Checkpoint: Perform a rapid FT-IR scan on a drop of the crude organic layer. The complete disappearance of the broad N-H stretching bands (3100-3500 cm−1 ) and the appearance of a sharp, intense C≡N stretch (2220-2260 cm−1 ) confirms successful dehydration without the need for immediate GC-MS.

  • Purification: Wash the organic layer with brine, dry over MgSO4​ , and concentrate under reduced pressure to yield high-purity benzonitrile.

Section 3: Quantitative Data & Method Comparison

The following table synthesizes quantitative data across various benzonitrile synthesis methodologies to aid in route selection (7)[7].

Synthesis MethodStarting MaterialReagents / CatalystTemp (°C)Typical Yield (%)Primary Side Products
Sandmeyer Reaction Substituted Aniline NaNO2​ , HCl, CuCN0-50 °C52 - 93%Phenols, Biaryls, Azo compounds
Benzamide Dehydration Benzamide P2​O5​ (Microwave)220-240 °C~90%Unreacted sublimated benzamide
Rosenmund-von Braun Aryl HalideCuCN, DMF/NMP>150 °CVariableBiaryls (Homocoupling)
Pd-Catalyzed Cyanation Aryl Chloride/Bromide K4​[Fe(CN)6​] , Pd cat.100 °C>85%Minimal (Benzoin condensation possible)

Section 4: Mechanistic Visualizations

Sandmeyer Aniline Aniline (Starting Material) Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium NaNO2, HCl 0-5°C Benzonitrile Benzonitrile (Target Product) Diazonium->Benzonitrile CuCN, KCN Radical Substitution Phenol Phenol (Hydrolysis Byproduct) Diazonium->Phenol H2O, T > 5°C Nucleophilic Attack Biaryl Biaryl (Homocoupling Byproduct) Diazonium->Biaryl Aryl Radical Coupling

Reaction pathways and byproduct formation in the Sandmeyer synthesis of benzonitrile.

Dehydration Benzamide Benzamide (Starting Material) Heating Thermal Heating with P2O5 Benzamide->Heating Microwave Microwave Irradiation Benzamide->Microwave Sublimation Sublimation (Loss of Reactant) Heating->Sublimation Slow kinetics allow phase change Benzonitrile Benzonitrile (Target Product) Microwave->Benzonitrile Rapid dehydration (1-2.5 min)

Workflow comparison for benzamide dehydration highlighting sublimation risks.

References

  • Wikipedia. "Benzonitrile."[Link]

  • National Institutes of Health (PMC). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides."[Link]

  • Scribd. "Sandmeyer Reaction (Class 12th)."[Link]

  • JoVE. "Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions." [Link]

Sources

Troubleshooting

Column chromatography techniques for purifying imidazole derivatives

Welcome to the Technical Support Center for the purification of imidazole derivatives. Imidazoles are ubiquitous in drug development and synthetic chemistry, but their highly polar, basic nature often makes them notoriou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of imidazole derivatives. Imidazoles are ubiquitous in drug development and synthetic chemistry, but their highly polar, basic nature often makes them notoriously difficult to purify using standard normal-phase chromatography.

This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and the mechanistic causality behind common separation failures to ensure your purification workflows are efficient and reproducible.

Diagnostic Workflow for Imidazole Purification

Before committing your valuable crude mixture to a column, it is critical to diagnose the specific analyte-stationary phase interactions at play.

ImidazolePurification Start Crude Imidazole Mixture TLC TLC on Standard Silica (e.g., EtOAc/Hexane) Start->TLC Check Observe Peak Shape TLC->Check Tailing Severe Tailing (Silanol Interaction) Check->Tailing Yes Good Sharp Spots (Rf 0.2 - 0.4) Check->Good No Mod Add 0.1-1% TEA/NH4OH to Mobile Phase Tailing->Mod Alumina Switch to Basic Alumina or NH2-Silica Tailing->Alumina If modifier fails RunCol Run Column Chromatography Good->RunCol Mod->RunCol Alumina->RunCol

Workflow for troubleshooting imidazole chromatography.

Quantitative Data: Stationary Phase & Modifier Optimization

The choice of stationary phase and mobile phase modifier dictates the success of your separation. The table below summarizes the expected outcomes when altering these variables to mitigate non-ideal interactions.

Stationary PhaseMobile Phase ModifierPrimary Analyte InteractionTypical Rf​ ShiftExpected Recovery
Standard Silica (60 Å)NoneH-bonding / Ion-exchange0.0 - 0.1 (Severe streaking)< 50%
Standard Silica (60 Å)0.1 - 1.0% TEAPartitioning (Silanols masked)0.2 - 0.4 (Sharp bands)85 - 95%
Amino-Silica ( NH2​ )NonePartitioning (Basic surface)0.3 - 0.5 (Sharp bands)> 90%
Basic AluminaNonePartitioning0.3 - 0.5 (Sharp bands)80 - 90%
Reversed-Phase (C18)0.1% TFA / Formic AcidHydrophobic / Ion-pairingGradient dependent> 95%

Core Methodology: The "TEA Flush" Protocol

When basic imidazoles pass through a standard silica column, they undergo strong, non-ideal acid-base interactions with mildly acidic surface silanol groups (Si-OH)[1]. This leads to a mixed-mode retention mechanism (partitioning + ion-exchange), causing the compound to streak and irreversibly bind to the column[2].

To prevent this, we use the TEA Flush Method to deactivate the silica.

Self-Validating Diagnostic Step

Do not skip this step. Run two parallel Thin Layer Chromatography (TLC) plates:

  • Plate A: Standard mobile phase (e.g., 50:50 EtOAc:Hexane).

  • Plate B: Standard mobile phase + 1% Triethylamine (TEA). Validation: If the spot on Plate B transitions from a long streak to a tight, circular spot with an increased Rf​ value, silanol-mediated tailing is confirmed as the root cause. You may now proceed with the protocol.

Step-by-Step Procedure
  • Solvent Preparation: Prepare your optimized mobile phase and add 0.1% to 1.0% (v/v) Triethylamine (TEA)[2]. Mix thoroughly.

  • Column Packing & Pre-equilibration (Critical Causality): Slurry pack the standard silica gel using the TEA-modified solvent. Flush the packed column with at least 2 to 3 Column Volumes (CV) of the modified solvent before loading your sample.

    • Mechanistic Insight: The acid-base neutralization between TEA and the silica's silanol groups is highly exothermic. If you load your sample and introduce TEA simultaneously without pre-flushing, the localized heat of adsorption can boil the solvent, creating gas bubbles that fracture the stationary phase bed and ruin the separation.

  • Sample Loading: Dissolve the crude imidazole in a minimal volume of the TEA-modified solvent. If the compound is poorly soluble, utilize a dry-loading technique by adsorbing the mixture onto a small amount of deactivated silica[2].

  • Elution & Monitoring: Run the column using the TEA-modified mobile phase. Monitor the fractions via TLC, ensuring the developing chamber also contains 1% TEA.

  • Post-Column TEA Removal: Pool the fractions containing the pure imidazole derivative and concentrate under reduced pressure. To remove residual TEA (which has a boiling point of 89°C), co-evaporate the residue with toluene 2-3 times on a rotary evaporator, followed by overnight high-vacuum drying.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I used 1% TEA, but my imidazole derivative is still irreversibly binding to the silica. What is the next logical step? A1: If masking the silanol groups with a modifier is insufficient, you must eliminate the acidic sites entirely by changing the stationary phase[2].

  • Amino-Silica ( NH2​ Silica): This stationary phase features primary amines covalently bonded to the silica surface. It inherently prevents ionic binding interactions with basic compounds, allowing for the elution of strongly basic imidazoles without the need to add base to your mobile phase[3].

  • Basic Alumina: Alumina lacks acidic silanols and is a highly effective alternative for purifying basic heterocycles[2].

Q2: How do I choose between Triethylamine (TEA) and aqueous ammonia ( NH4​OH ) as a basic modifier? A2: Both modifiers work by competitively binding to and neutralizing acidic silanol sites, but their application depends on your solvent system's polarity.

  • TEA (0.1 - 1.0% v/v) is highly soluble in non-polar to moderately polar organic solvents (hexane, ethyl acetate, dichloromethane)[2]. It is the standard choice for normal-phase chromatography but requires co-evaporation to remove post-column.

  • Aqueous Ammonia (1 - 5% of the polar modifier) is typically reserved for highly polar solvent systems (e.g., Dichloromethane/Methanol/Ammonia mixtures). It is easier to remove under reduced pressure but requires a solvent system that can accommodate water, which may inadvertently elute highly polar impurities alongside your target product.

Q3: Can I use Reversed-Phase (C18) chromatography for imidazole derivatives? A3: Yes. If your imidazole derivative is sufficiently non-polar, reversed-phase chromatography is an excellent, orthogonal purification method[2]. In reversed-phase systems, the addition of an acidic modifier (like 0.1% TFA or Formic Acid) is often used to fully protonate the imidazole ring. This prevents partial ionization states, ensuring sharp peak shapes and predictable elution based on hydrophobicity rather than polar interactions.

References
  • [2] Technical Support Center: Purification of Imidazole Derivatives - Benchchem.2

  • [3] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) - FUJIFILM Wako. 3

  • [1] Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. 1

Sources

Optimization

Technical Support Center: Troubleshooting Benzonitrile Purification

Welcome to the Technical Support Center for Benzonitrile Synthesis. The isolation of highly pure benzonitrile from crude reaction mixtures requires exploiting the specific physicochemical differences between the target n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzonitrile Synthesis. The isolation of highly pure benzonitrile from crude reaction mixtures requires exploiting the specific physicochemical differences between the target nitrile and its precursors. Whether you are removing unreacted aniline from a Sandmeyer reaction or separating benzamide following a dehydration protocol, this guide provides field-proven, causality-driven methodologies to ensure analytical-grade isolation.

Quantitative Data: Physicochemical Properties for Separation

Understanding the thermal properties and solubility profiles of benzonitrile and its common synthetic precursors is the foundation of any purification strategy.

CompoundSynthetic RoleBoiling Point (°C)Melting Point (°C)Aqueous Phase AffinityPrimary Removal Strategy
Benzonitrile Target Product191 (69 at 10 mmHg)-13NoneVacuum Distillation
Aniline Starting Material184-6High (when protonated)Acid Wash (HCl / H2SO4)
Benzamide Starting Material288128–130ModeratePrecipitation in CH₂Cl₂
Phenyl Isonitrile Byproduct166-Low (Hydrolyzes to amine)Acid Hydrolysis
Phenol Byproduct18141High (when deprotonated)Base Wash (10% NaOH)

Troubleshooting FAQs

Q1: My crude benzonitrile from the Sandmeyer reaction smells strongly of isonitriles (carbylamines) and contains unreacted aniline. How do I remove these? Causality: The Sandmeyer reaction utilizes aniline and potassium cyanide/cupric sulfate. Unreacted aniline is a basic amine, while isonitriles are highly volatile, foul-smelling byproducts of cyanide reactions. Because aniline is basic, it can be protonated into a water-soluble anilinium salt. Isonitriles undergo rapid acid-catalyzed hydrolysis to form primary amines and formic acid. Solution: A rigorous acid wash is required. Preliminary treatment with concentrated hydrochloric acid (HCl) or dilute sulfuric acid (H₂SO₄) will simultaneously hydrolyze the isonitriles and protonate the aniline, driving both into the aqueous phase [1]. Validation: This protocol is self-validating; the complete disappearance of the distinct, pungent isonitrile odor confirms successful hydrolysis .

Q2: I synthesized benzonitrile via the dehydration of benzamide. How can I separate the unreacted benzamide from the liquid benzonitrile product? Causality: Benzamide is a crystalline solid with strong intermolecular hydrogen bonding, making it poorly soluble in non-polar or moderately polar solvents at room temperature. Benzonitrile, lacking these hydrogen bonds, is a highly soluble liquid. Solution: Utilize differential solubility. Dissolve the crude reaction pyrolysate in dichloromethane (CH₂Cl₂). The unreacted benzamide will remain largely insoluble and can be removed via simple vacuum filtration . The filtrate will contain the pure benzonitrile. Validation: Evaporate a small aliquot of the filtrate; if no white crystalline residue forms upon cooling, the benzamide has been successfully removed.

Q3: How do I achieve "conductivity grade" purity and ensure absolutely no starting materials or water remain? Causality: Trace water, amines, and isonitriles drastically affect the conductivity and reactivity of benzonitrile when used as a solvent. Standard drying agents like calcium hydride (CaH₂) must be avoided because they cause decomposition of the nitrile . Solution: After acid/base washing, dry the organic layer with anhydrous calcium chloride (CaCl₂) or potassium carbonate (K₂CO₃). To achieve a specific conductance of 2x10⁻⁸ mho, treat the benzonitrile with anhydrous aluminum chloride (AlCl₃) to complex trace impurities, followed by rapid vacuum distillation at 40–50 °C. Finally, distill from phosphorus pentoxide (P₂O₅) in an all-glass apparatus [2].

Experimental Protocols

Protocol A: Acid-Base Extraction for Aniline/Amine Removal (Sandmeyer Workup)

This protocol is designed to chemically alter the solubility of unreacted starting materials, forcing them into the aqueous phase .

  • Steam Distillation: Steam distill the crude Sandmeyer reaction mixture until no more oily benzonitrile passes over into the receiving flask.

  • Extraction: Extract the aqueous distillate with diethyl ether (3 x 50 mL).

  • Acid Wash (Amine/Isonitrile Removal): Wash the combined ethereal solution with an equal volume of dilute sulfuric acid (or conc. HCl). Shake vigorously and vent. Repeat until the smell of isonitrile is completely gone.

  • Base Wash (Phenol Removal): Wash the organic layer with 10% aqueous sodium hydroxide (NaOH) to deprotonate and remove phenolic byproducts.

  • Neutralization & Drying: Wash with distilled water to remove inorganic salts. Dry the ethereal solution overnight over granular anhydrous CaCl₂.

  • Concentration: Filter off the drying agent and evaporate the ether in vacuo.

  • Distillation: Purify the crude benzonitrile by vacuum distillation, collecting the fraction boiling at 69 °C at 10 mmHg.

Protocol B: CH₂Cl₂ Precipitation for Benzamide Removal (Dehydration Workup)

This protocol relies on the physical precipitation of the starting material .

  • Dissolution: Allow the crude dehydration pyrolysate to cool to room temperature. Add 50 mL of dichloromethane (CH₂Cl₂) per gram of expected product.

  • Filtration: Stir for 15 minutes to ensure complete dissolution of the benzonitrile. Vacuum filter the mixture through a Büchner funnel to remove the insoluble unreacted benzamide.

  • Drying: Dry the CH₂Cl₂ filtrate over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter the drying agent and remove the CH₂Cl₂ under reduced pressure using a rotary evaporator.

  • Final Polish: Perform a short-path vacuum distillation from P₂O₅ to isolate pure benzonitrile.

Visualizations

SandmeyerWorkup Crude Crude Mixture (Benzonitrile, Aniline, Isonitriles) SteamDist Steam Distillation & Ether Extraction Crude->SteamDist AcidWash Acid Wash (dil. H2SO4/HCl) Removes Aniline & Isonitriles SteamDist->AcidWash BaseWash Base Wash (10% NaOH) Removes Phenol AcidWash->BaseWash Drying Dry over CaCl2/K2CO3 BaseWash->Drying VacDist Vacuum Distillation (69 °C / 10 mmHg) Drying->VacDist Pure Pure Benzonitrile VacDist->Pure

Caption: Workflow for removing unreacted aniline and byproducts from Sandmeyer-derived benzonitrile.

BenzamideWorkup Crude Dehydration Pyrolysate (Benzonitrile, Unreacted Benzamide) Solvent Add CH2Cl2 (Dichloromethane) Crude->Solvent Filter Filtration (Removes insoluble Benzamide) Solvent->Filter Evap Solvent Evaporation Filter->Evap Filtrate Distill Fractional Distillation from P2O5 Evap->Distill Pure Pure Benzonitrile Distill->Pure

Caption: Separation of unreacted benzamide from benzonitrile based on differential solubility.

References

  • BENZONITRILE Source: Ataman Kimya URL: [Link]

  • Purification of Benzonitrile - Chempedia Source: LookChem URL: [Link]

  • Preparation of benzonitrile Source: PrepChem URL: [Link]

  • Laboratory-Scale Synthesis of Nitriles by Catalysed Dehydration of Amides Source: Thieme Connect URL: [Link]

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-[(2-methyl-1H-imidazol-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile (CAS: 1016716-83-8).

While the SN​2 N-alkylation of 2-methylimidazole with 3-(bromomethyl)benzonitrile is straightforward at the bench scale, transitioning to multi-kilogram production introduces critical challenges in thermodynamic control, regioselectivity, and the purging of Potentially Genotoxic Impurities (PGIs). This document provides field-proven troubleshooting strategies, empirical data, and a self-validating standard operating procedure to ensure a robust and ICH-compliant workflow.

Process Workflow & Mechanistic Pathway

The synthesis relies on the nucleophilic attack of 2-methylimidazole on the benzylic carbon of 3-(bromomethyl)benzonitrile. The workflow below illustrates the optimized sequence, highlighting the critical control points required to prevent thermal runaway and impurity formation [1].

SynthesisWorkflow SM Starting Materials 2-Methylimidazole + K2CO3 (in MeCN) Reaction S_N2 N-Alkylation (2-4 hours) SM->Reaction Dosing Controlled Dosing 3-(Bromomethyl)benzonitrile (T = 50-60°C) Dosing->Reaction Dropwise addition prevents exotherm Quench GTI Scavenging Ethanolamine Quench Reaction->Quench HPLC Conversion >99% Workup Aqueous Workup Phase Separation (EtOAc/H2O) Quench->Workup Purges residual electrophile Cryst Crystallization (EtOAc / Heptane) Workup->Cryst Organic layer concentration Product Target API Intermediate 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile Cryst->Product Filtration & Drying

Figure 1: Optimized scale-up workflow for the N-alkylation of 2-methylimidazole.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant amounts of a bis-alkylated byproduct during scale-up, and how can I prevent it?

Causality: The target product, 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile, retains a nucleophilic nitrogen (N3). If the electrophile is added too rapidly or is present in stoichiometric excess, it will react with the newly formed product to generate an undesirable imidazolium salt (1,3-bis(3-cyanobenzyl)-2-methyl-1H-imidazol-3-ium bromide). Solution: Invert the addition sequence. Do not mix all reagents at once. Instead, maintain a 1.5 to 2.0 molar excess of 2-methylimidazole in the reactor and dose the 3-(bromomethyl)benzonitrile slowly. This ensures the electrophile is instantly consumed by the more abundant, less sterically hindered starting material, keeping the pseudo-concentration of the electrophile near zero.

Q2: The reaction exotherm is causing solvent reflux and impurity spiking. How do we control the thermodynamics?

Causality: Benzylic SN​2 alkylations are highly exothermic. At the bench scale, ambient cooling is often sufficient. At the pilot scale, the reduced surface-area-to-volume ratio leads to dangerous heat accumulation, pushing the reaction past the boiling point of the solvent and accelerating degradation pathways [1]. Solution: Utilize a jacketed reactor with active cooling and continuous dosing. Maintain the internal temperature strictly between 50°C and 60°C. The dosing rate of the electrophile must be directly coupled to the heat removal capacity of the reactor—if the temperature exceeds 60°C, pause dosing immediately.

Q3: I attempted to use aqueous NaOH under Phase Transfer Catalysis (PTC) to save costs, but my yield dropped and a new polar impurity appeared. What happened?

Causality: The benzonitrile functional group is highly susceptible to base-catalyzed hydrolysis. Subjecting the starting material to strong aqueous bases (NaOH or KOH) at elevated temperatures rapidly hydrolyzes the nitrile into a primary amide or a carboxylic acid. Solution: Transition to a mild, anhydrous base system. Potassium carbonate ( K2​CO3​ ) in Acetonitrile (MeCN) is the industry standard for this transformation. It provides sufficient basicity to facilitate the alkylation without degrading the nitrile group.

Q4: 3-(Bromomethyl)benzonitrile is a highly reactive alkylating agent and a Potentially Genotoxic Impurity (PGI). How do we ensure it is cleared to <10 ppm to meet ICH M7 guidelines?

Causality: Unreacted benzylic halides can easily carry over into the final API, posing severe mutagenic risks. Relying solely on crystallization for clearance is statistically unsafe at scale [2]. Solution: Implement a chemical scavenging step prior to workup. By adding a highly nucleophilic, water-soluble primary amine (such as ethanolamine) to the reaction mixture post-completion, any residual 3-(bromomethyl)benzonitrile is rapidly converted into a secondary amine adduct. This adduct is highly polar and partitions entirely into the aqueous waste stream during the liquid-liquid extraction phase [3].

Empirical Data: Base and Solvent Optimization

Selecting the correct base and solvent is the most critical parameter for ensuring scalability. The table below summarizes quantitative data from process optimization trials.

Base / Solvent SystemConversion (%)Bis-alkylated Impurity (%)Nitrile Hydrolysis (%)Scalability & Thermal Control
NaH / THF>95%5 - 8%< 1%Poor: Severe H2​ gas evolution; dangerous exotherm.
NaOH (aq) / Toluene~70%2 - 4%15 - 20%Moderate: Biphasic system; significant amide formation.
Cs2​CO3​ / DMF>98%< 1%< 1%Good: High yield, but DMF is difficult to purge during workup.
K2​CO3​ / MeCN >98% < 1% < 1% Excellent: Mild, easily controlled via dosing; easy solvent swap.

Table 1: Impact of base/solvent selection on yield, impurity profile, and scalability.

Standard Operating Procedure: 100-Gram Scale Synthesis

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria are met.

Step 1: Reactor Preparation Charge a clean, dry 2 L jacketed reactor with 2-methylimidazole (1.5 eq, 62.8 g) and anhydrous K2​CO3​ (2.0 eq, 141.0 g). Add anhydrous Acetonitrile (10 volumes, 1.0 L). Set the agitator to 250 RPM.

Step 2: Thermal Equilibration Heat the suspension to an internal temperature of 55°C. Validation Checkpoint: Ensure the internal temperature remains stable at 55°C (± 2°C) for at least 15 minutes before proceeding to prevent thermal accumulation.

Step 3: Controlled Electrophile Dosing Dissolve 3-(bromomethyl)benzonitrile (1.0 eq, 100.0 g) in Acetonitrile (3 volumes, 300 mL). Using a dosing pump, add this solution to the reactor over a period of 3 hours. Validation Checkpoint: Monitor the internal temperature continuously. If Tint​ exceeds 60°C, halt the dosing pump until the temperature normalizes.

Step 4: Reaction Monitoring Once dosing is complete, stir the mixture at 55°C for 1 hour. Validation Checkpoint: Pull a sample for HPLC analysis. Proceed to Step 5 only when the residual 3-(bromomethyl)benzonitrile is < 0.5% (AUC).

Step 5: GTI Scavenging Cool the reactor to 25°C. Add ethanolamine (0.1 eq, 3.1 g) and stir for 30 minutes. This chemically quenches any trace unreacted alkylating agent, ensuring ICH M7 compliance.

Step 6: Workup & Extraction Filter the reaction mixture through a Celite pad to remove inorganic salts ( K2​CO3​ and KBr). Concentrate the filtrate under reduced pressure to a thick oil. Redissolve the oil in Ethyl Acetate (10 volumes, 1.0 L) and wash with Deionized Water (3 x 5 volumes, 500 mL each). Causality: The aqueous washes remove the excess 2-methylimidazole and the water-soluble ethanolamine-GTI adduct.

Step 7: Crystallization Concentrate the organic layer to approximately 3 volumes (300 mL). Heat the solution to 60°C. Slowly add Heptane (up to 7 volumes) dropwise until a persistent cloud point is reached. Seed the mixture if necessary, then cool to 5°C at a controlled ramp rate of 10°C/hour.

Step 8: Isolation Filter the resulting crystalline solid. Wash the filter cake with cold Heptane (2 volumes) and dry in a vacuum oven at 45°C until a constant weight is achieved.

References

  • Barber, C. G., et al. "New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities." Organic Process Research & Development, 2019. Available at:[Link]

  • Teasdale, A. "Genotoxic Impurities: Strategies for Identification and Control." John Wiley & Sons, 2011. Available at:[Link]

Optimization

Degradation pathways of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile

Welcome to the Technical Support & Stability Center for 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile (CAS: 1016716-83-8). As a Senior Application Scientist, I have designed this portal to move beyond standard operat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Stability Center for 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile (CAS: 1016716-83-8).

As a Senior Application Scientist, I have designed this portal to move beyond standard operating procedures. This guide provides the mechanistic causality behind the degradation of this specific intermediate, self-validating experimental workflows for ICH Q1A/Q1B forced degradation studies, and targeted troubleshooting for complex LC-MS analytical challenges.

Mechanistic Causality: Vulnerabilities of the Molecular Architecture

To successfully design stability-indicating methods, we must first deconstruct the API's structural vulnerabilities. 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile contains three distinct reactive modules:

  • The Benzonitrile Moiety (Hydrolytic Target): Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This breaks the triple bond to form an imidate intermediate, which rapidly tautomerizes into an amide[1]. Conversely, acid-catalyzed hydrolysis relies on the equilibrium N-protonation of the nitrile, followed by a rate-limiting nucleophilic attack by water on the carbon[2]. Both pathways ultimately lead to the carboxylic acid, but the kinetics of the intermediate amide formation often cause analytical bottlenecks.

  • The Benzylic Methylene Bridge (Radical Target): The −CH2​− group linking the aromatic ring to the imidazole is highly susceptible to hydrogen abstraction. Under oxidative stress, this leads to the formation of a benzylic ketone or complete C-N bond cleavage.

  • The 2-Methylimidazole Ring (Oxidative Target): While generally stable, aggressive peroxide exposure can induce N-oxidation. Extreme thermal or oxidative stress can lead to the complete degradation of the imidazole ring, resulting in highly polar, low-molecular-weight cleavage products[3].

Degradation cluster_hydrolysis Hydrolytic Pathway (Acid/Base) cluster_oxidation Oxidative Pathway (H2O2 / Radicals) API 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile Parent API |[M+H]+ 198.1 Amide Amide Intermediate [M+H]+ 216.1 API->Amide OH- / H+ Ketone Benzylic Ketone [M+H]+ 212.1 API->Ketone Radical Oxidation NOxide Imidazole N-Oxide [M+H]+ 214.1 API->NOxide Peroxide Oxidation Acid Carboxylic Acid [M+H]+ 217.1 Amide->Acid OH- / H+ (-NH3)

Fig 1: Primary degradation pathways of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile.

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove its own accuracy. The following methodologies incorporate built-in quenching mechanisms to ensure that the degradation observed in the chromatogram represents the exact state of the sample at the time of extraction, preventing auto-sampler degradation artifacts.

Protocol A: Controlled Hydrolytic Stress (Acid/Base)

Causality: We utilize 0.1 N concentrations to achieve the ICH target of 10-20% degradation without destroying the primary degradants.

  • Preparation: Dissolve the API in a chemically inert co-solvent (e.g., 20% Acetonitrile / 80% Water) to a final concentration of 1.0 mg/mL.

  • Stress Initiation: Aliquot 5 mL of the API solution. Add 5 mL of 0.1 N NaOH (for basic stress) or 0.1 N HCl (for acidic stress). Seal in a glass vial and incubate at 60°C for 24 hours.

  • Self-Validating Quench (Critical Step): Remove 1 mL of the stressed sample and immediately neutralize it. For the basic sample, add an equimolar amount of 0.1 N HCl. For the acidic sample, add 0.1 N NaOH. Check the pH to ensure it is between 6.5 and 7.5. Why? Leaving the sample unquenched allows hydrolysis to continue in the HPLC autosampler, skewing kinetic data and potentially damaging the analytical column.

  • Analysis: Dilute 1:10 with mobile phase and inject onto the LC-MS.

Protocol B: Oxidative Stress & Mass Balance Verification

Causality: Oxidative stress is highly dynamic. Unquenched peroxides will artificially inflate degradation profiles during analysis.

  • Preparation: Prepare a 1.0 mg/mL API solution in 50% Methanol / 50% Water.

  • Stress Initiation: Add 3% H2​O2​ (final concentration) to the solution. Incubate at 25°C for 24 hours protected from light.

  • Self-Validating Quench (Critical Step): Quench the reaction by adding a slight molar excess of sodium metabisulfite ( Na2​S2​O5​ ) or catalase enzyme. Verify the absence of residual peroxides using a standard starch-iodide test strip before vialing.

  • Analysis: Inject onto a PDA-coupled LC-MS system. Calculate mass balance by comparing the sum of the peak areas (API + Degradants) against a control sample.

Quantitative Data Summary

The table below summarizes the expected degradation profiles under standard ICH Q1A/Q1B forced degradation conditions. Use this as a benchmark for your method validation.

Stress ConditionReagent / EnvironmentTemp / TimeTarget DegradationPrimary DegradantExpected m/z [M+H]+
Basic Hydrolysis 0.1 N NaOH60°C, 24h15 - 20%Amide Intermediate216.1 (+18 Da)
Acidic Hydrolysis 0.1 N HCl60°C, 24h10 - 15%Carboxylic Acid217.1 (+19 Da)
Oxidative Stress 3% H2​O2​ 25°C, 24h10 - 20%N-Oxide / Ketone214.1 / 212.1
Photolytic Stress UV/Vis (ICH Q1B)1.2M lux hrs< 5%Cleavage ProductsVariable
Thermal Stress Solid State105°C, 7 days< 2%None (Highly stable)N/A

Troubleshooting & FAQs

Q: During basic hydrolysis, I am observing a massive peak with a +18 Da mass shift, but almost no carboxylic acid (+19 Da) peak. Is my method failing? A: No, your method is accurate; you are observing arrested hydrolysis. The conversion of the benzonitrile to the amide intermediate (+18 Da) is kinetically much faster than the subsequent hydrolysis of the amide to the carboxylic acid. To drive the reaction to completion and validate the secondary degradant, increase the base concentration to 0.5 N or extend the incubation time to 48 hours.

Q: My mass balance drops below 85% during oxidative stress, but there are no major peaks in the chromatogram to account for the lost API. Where did it go? A: You are likely experiencing severe degradation of the imidazole ring[3]. When the imidazole ring ruptures under oxidative stress, it generates highly polar, low-molecular-weight aliphatic fragments. These fragments do not retain on standard C18 reverse-phase columns and elute in the void volume ( t0​ ), often suppressed by the solvent front in MS. Solution: Divert the void volume to the MS to check for low-mass fragments, or switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column to retain these polar degradants.

Q: How can I definitively distinguish between benzylic oxidation (+14 Da) and N-oxidation (+16 Da) using LC-MS? A: Rely on exact mass and MS/MS fragmentation patterns.

  • Benzylic Oxidation replaces two protons with an oxygen (net +14 Da), yielding a benzylic ketone ([M+H]+ 212.1). In MS/MS, the carbonyl group strengthens the bond to the aromatic ring, altering the typical benzylic cleavage pattern.

  • N-Oxidation adds an oxygen directly to the imidazole nitrogen (net +16 Da), yielding an N-oxide ([M+H]+ 214.1). In MS/MS, N-oxides characteristically demonstrate a neutral loss of 16 Da (loss of oxygen) or 17 Da (loss of OH) upon collision-induced dissociation (CID), which will immediately confirm its identity.

References

  • Pearson Education. "Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia." Pearson. 1

  • Journal of the Chemical Society, Perkin Transactions 2. "The acid-catalysed hydrolysis of benzonitrile." RSC Publishing. 2

  • Oriental Journal of Chemistry. "Stability Indicating RP-UPLC-PDA Method Development, Validation of Multi Drug Combination... degradation of imidazole ring." Oriental Journal of Chemistry. 3

Sources

Troubleshooting

Technical Support Center: Solubility &amp; Formulation Guide for 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile

Welcome to the Application Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals working with 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals working with 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile .

Due to its unique structural motifs—a lipophilic benzonitrile group paired with an ionizable 2-methylimidazole ring—this compound presents specific solubility challenges during assay transitions (e.g., moving from organic master stocks to aqueous physiological buffers). This document provides field-proven, self-validating protocols to ensure thermodynamic stability and prevent data artifacts caused by compound precipitation.

Physicochemical Profiling & Solvent Compatibility

To rationally design a solubility protocol, we must first analyze the compound's fundamental properties. The free base form of this compound is moderately lipophilic (LogP ~1.7)[1], meaning it will readily dissolve in polar aprotic solvents but will resist hydration in neutral aqueous environments. However, the imidazole nitrogen acts as a weak base (conjugate acid pKa ~7.1)[2], allowing for pH-dependent solubility modulation.

Table 1: Quantitative Solubility Matrix & Physicochemical Data
Property / SolventValue / Expected SolubilityMechanistic Rationale
Molecular Weight 197.24 g/mol [1]Standard small molecule; requires ~1.97 mg/mL for a 10 mM stock.
LogP (Predicted) 1.7[1]Lipophilic; favors organic solvents over neutral aqueous media.
DMSO (100%) > 30 mg/mL (Excellent)Polar aprotic solvent fully disrupts the crystalline lattice of the free base.
Water / PBS (pH 7.4) < 0.1 mg/mL (Poor)At physiological pH, the imidazole ring is unprotonated (neutral), preventing hydration.
0.1 M HCl (Aqueous) > 10 mg/mL (Good)Low pH protonates the imidazole nitrogen, forming a highly water-soluble salt[2].

Experimental Protocols (Self-Validating Workflows)

As a best practice, never assume a compound remains in solution simply because the liquid appears clear at a glance. The following protocols include built-in validation steps.

Protocol A: Preparation of a 10 mM In Vitro Master Stock

Objective: Create a stable, sterile stock solution for cell-based assays.

  • Calculate Mass: To prepare 1.0 mL of a 10 mM stock, weigh exactly 1.97 mg of the solid powder.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

    • Causality: Anhydrous DMSO prevents the premature introduction of water, which can cause localized micro-precipitation of the lipophilic free base.

  • Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Validation Check: Hold the microcentrifuge tube against a dark background under a bright light. If the solution exhibits the Tyndall effect (a hazy scattering of light), undissolved micro-crystals remain. Continue sonication until optically absolute clear.

  • Sterilization: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Do not use nylon filters, as they can bind lipophilic compounds.

  • Storage: Aliquot into single-use tubes and store at -20°C in a desiccator.

Protocol B: In Vivo Formulation (Clear Solution for IP/IV Injection)

Objective: Formulate the compound for animal dosing without exceeding toxicity thresholds for organic solvents.

  • Primary Solubilization: Dissolve the required compound mass in 5% DMSO (by final volume).

    • Causality: DMSO acts as the primary solubilizer to break the crystal lattice.

  • Cosolvent Addition: Add 40% PEG300 and vortex.

    • Causality: PEG300 lowers the dielectric constant of the mixture, bridging the polarity gap between DMSO and water to prevent the benzonitrile moiety from precipitating.

  • Surfactant Addition: Add 5% Tween 80 and vortex until homogeneous.

    • Causality: Tween 80 forms micelles that thermodynamically encapsulate the hydrophobic compound.

  • Aqueous Phase: Add 50% Saline (0.9% NaCl) dropwise while continuously vortexing.

    • Causality: Dropwise addition prevents localized "solvent shock" (rapid changes in polarity) which causes irreversible nucleation.

  • Validation Check: The final solution must be completely transparent. If milky, the micellar encapsulation has failed due to adding saline too quickly.

Formulation & Troubleshooting Workflows

Formulation API 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile (Solid Powder) InVitro In Vitro Assay (Cell Culture) API->InVitro InVivo In Vivo Assay (Animal Dosing) API->InVivo Step1A Dissolve in 100% DMSO (Master Stock) InVitro->Step1A Step1B 5% DMSO + 40% PEG300 + 5% Tween 80 InVivo->Step1B Step2A Dilute in Media (Final DMSO ≤ 0.5%) Step1A->Step2A Step2B Add 50% Saline (Dropwise addition) Step1B->Step2B

Divergent formulation strategies for in vitro cellular assays versus in vivo animal dosing.

G Start Issue: Precipitation in Aqueous Assay Buffer Check1 Diagnostic 1: Is final DMSO > 0.5%? Start->Check1 Action1 Toxicity Risk: Reduce DMSO & add surfactant (e.g., 0.05% Tween-20) Check1->Action1 Yes Check2 Diagnostic 2: Is Buffer pH > 7.0? Check1->Check2 No End Result: Stable Homogeneous Solution Action1->End Action2 Solubility Block: Protonate imidazole ring by pre-diluting in 0.1M HCl Check2->Action2 Yes Check2->End No (pH < 7) Action2->End

Troubleshooting workflow for resolving aqueous precipitation via solvent and pH modulation.

Troubleshooting & FAQs

Q: Why does my compound "crash out" (precipitate) when I dilute my DMSO stock directly into PBS for my cell assay? A: This is a classic example of the "solvent shift" effect. The free base form of this compound relies on the organic solvent (DMSO) to remain in solution. When diluted into neutral PBS (pH 7.4), the DMSO concentration drops below the solubilization threshold. Because the imidazole ring remains unprotonated at pH 7.4, the molecule cannot maintain hydration and rapidly aggregates. To fix this, perform a step-wise dilution using a transition solvent, or ensure your final DMSO concentration does not exceed 0.5% while utilizing a carrier protein like BSA in your media[3].

Q: I need a highly concentrated aqueous solution for an enzymatic assay, but I cannot use DMSO. What are my options? A: Exploit the ionizable nature of the 2-methylimidazole ring. By pre-dissolving the solid compound in a mild acid (e.g., 1 equivalent of 0.1 M HCl), you protonate the nitrogen atom, converting the free base into a highly water-soluble hydrochloride salt[2]. You can then gently back-titrate the solution to your assay's working pH, though be careful not to exceed pH 7.0, or the compound will precipitate again.

Q: Can I autoclave my aqueous working solutions to sterilize them? A: No. Thermal stress from autoclaving (121°C) combined with aqueous environments can lead to the hydrolysis of the benzonitrile group into an amide or carboxylic acid. Always use cold sterilization methods (0.22 µm PTFE filtration) for this compound[3].

Q: My DMSO stock has been sitting at room temperature for a month, and now it looks cloudy. Is it degraded? A: It is likely not degraded, but rather suffering from water ingress. Imidazole-containing compounds can be hygroscopic, and DMSO is highly hygroscopic. If the tube was opened repeatedly, atmospheric moisture was absorbed by the DMSO, lowering its solubilizing power and causing micro-precipitation. You must discard the stock, as the exact molarity is no longer reliable. Always aliquot stocks and store them at -20°C[3].

References

  • PubChem: 3-((2-methyl-1H-imidazol-1-yl)methyl)benzonitrile (CID 24692843) - National Institutes of Health (NIH). Available at:[Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. Available at:[Link]

Sources

Reference Data & Comparative Studies

Comparative

Comparing the Bioactivity of Positional Benzonitrile Isomers in Targeted Drug Design

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing lead compounds to achieve high target affinity while maintaining favorable pharmacokinetic profiles. One...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing lead compounds to achieve high target affinity while maintaining favorable pharmacokinetic profiles. One of the most powerful tools in a medicinal chemist's arsenal is the strategic placement of the nitrile (cyano) group.

The benzonitrile moiety is a privileged pharmacophore present in over 30 FDA-approved drugs[1]. The strongly electron-withdrawing nature of the cyano group polarizes the aromatic ring, increasing metabolic stability against oxidative degradation. However, the bioactivity of a benzonitrile derivative is not merely a function of its presence, but of its precise spatial orientation. The positional isomerism—whether the cyano group is located at the ortho, meta, or para position relative to the primary scaffold—dictates the exit vector of the hydrogen-bond acceptor, profoundly altering enzyme binding kinetics, selectivity, and overall bioactivity.

This guide objectively compares the bioactivity of benzonitrile isomers, utilizing the well-documented paradigm of aromatase (CYP19A1) inhibitors to illustrate how positional tuning drives rational drug design.

Mechanistic Basis of Isomeric Bioactivity

To understand why positional isomers exhibit drastically different biological activities, we must examine the intersection of steric geometry and electronic distribution within the target's active site.

The Para-Isomer Paradigm: Letrozole and CYP19A1

Letrozole, a third-generation non-steroidal aromatase inhibitor used in hormone-receptor-positive breast cancer, relies heavily on its para-benzonitrile groups[2]. Aromatase catalyzes the conversion of androstenedione to estrone. The para-cyano group features a linear 180° exit vector that perfectly mimics the C17-ketone of the natural steroid backbone[3]. This precise geometry allows the para-benzonitrile to act as a potent hydrogen bond acceptor, coordinating with the backbone amide of Met374 and the hydroxyl group of Ser478, while the triazole ring binds the heme iron[3].

The Meta and Ortho Mismatch

When the cyano group is shifted to the meta (120°) or ortho (60°) positions, the linear mimicry of the steroid backbone is lost. In the rigid, narrow substrate channel of CYP19A1, these isomers fail to reach the critical H-bond donors (Ser478/Met374) and instead create severe steric clashes with the hydrophobic pocket, resulting in a dramatic loss of inhibitory potency (often >100-fold reduction)[3].

The Exception: Meta-Preference in Dual Inhibitors

Interestingly, target promiscuity requires different geometric solutions. In the development of Dual Aromatase-Steroid Sulfatase Inhibitors (DASIs), researchers found that moving a bulky sulfamate group from the para position to the meta position of the phenyl ring resulted in a 30-fold increase in aromatase inhibition[4]. The meta-substitution relieves steric hindrance that the bulkier para-sulfamate creates within the aromatase active site, proving that isomeric preference is highly target-specific[4].

Visualizing Structure-Activity Relationships

The following diagram illustrates the divergent binding outcomes based on the positional isomerism of the benzonitrile moiety within the CYP19A1 active site.

MOA Substrate Androstenedione (Natural Substrate) Enzyme CYP19A1 (Aromatase) Heme Iron + Ser478/Met374 Substrate->Enzyme Binds Product Estrogen Biosynthesis Enzyme->Product Catalysis Para para-Benzonitrile (e.g., Letrozole) Para->Enzyme H-bond Coordination (IC50 ~11.5 nM) MetaOrtho meta/ortho-Benzonitrile (Steric Mismatch) MetaOrtho->Enzyme Steric Clash (IC50 > 1000 nM)

Mechanism of CYP19A1 inhibition comparing para-benzonitrile vs. meta/ortho isomers.

Comparative Bioactivity Data

The table below synthesizes quantitative data demonstrating how the position of substituents on the benzonitrile/phenyl ring impacts the half-maximal inhibitory concentration ( IC50​ ) against key oncology targets.

Compound / IsomerTarget Enzyme IC50​ (Aromatase) IC50​ (STS)Primary Binding Interaction
Letrozole (para-benzonitrile)CYP19A111.5 nM InactiveOptimal H-bond with Ser478 / Met374[2][5]
meta-benzonitrile analog CYP19A1> 1000 nMInactiveSteric clash; loss of critical H-bond[3]
DASI (meta-sulfamate)CYP19A1 / STS99 nM 553 nM Accommodated in active site; dual affinity[4]
DASI (para-sulfamate)CYP19A1 / STS3044 nMWeakSteric bulk prevents deep pocket binding[4]

Experimental Protocols for Isomer Validation

To ensure scientific integrity, the evaluation of benzonitrile isomers must follow a self-validating workflow. The protocols below are designed to establish causality: proving that a loss of bioactivity is due to specific target mismatch rather than assay artifacts or general cytotoxicity.

Protocol A: High-Throughput Fluorometric Aromatase Inhibition Assay

Causality Check: This cell-free assay isolates the direct molecular interaction between the isomer and the enzyme, removing variables like membrane permeability or cellular metabolism.

  • Enzyme Preparation : Thaw recombinant human CYP19A1 and CYP reductase on ice. Dilute in 50 mM potassium phosphate buffer (pH 7.4) containing 2.5 mM MgCl2​ .

  • Compound Dilution : Prepare a 10-point 1:3 serial dilution of the benzonitrile isomers (ortho, meta, para) in DMSO.

    • Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Equilibration : Add 10 µL of the test compound to 40 µL of the enzyme mixture in a 96-well black microtiter plate. Incubate for 10 minutes at 37°C.

    • Rationale: Pre-incubation is mandatory for competitive inhibitors that require structural reorganization of the active site.

  • Reaction Initiation : Add 50 µL of a substrate mix containing 0.4 µM Dibenzylfluorescein (DBF) and 2 mM NADPH to initiate the reaction.

  • Detection & Validation : Measure fluorescence (Ex: 485 nm, Em: 530 nm) continuously for 30 minutes.

    • Self-Validation: Include Letrozole as a positive control ( IC50​ ~11.5 nM) and a 1% DMSO vehicle as a negative control to define the assay's dynamic range.

Protocol B: Whole-Cell Bioactivity Validation in JEG-3 Cells

Causality Check: JEG-3 choriocarcinoma cells possess high endogenous aromatase activity. Evaluating compounds in this matrix validates that the active isomer can successfully cross the lipid bilayer without immediate metabolic clearance.

  • Cell Culture : Seed JEG-3 cells at 5×104 cells/well in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment : Replace media with serum-free EMEM containing the benzonitrile isomers (0.1 nM to 10 µM) and 100 nM androstenedione (the natural substrate).

  • Product Quantification : After 24 hours, collect the supernatant and quantify 17 β -estradiol (E2) production using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Viability Control (Self-Validation) : Perform an MTT reduction assay on the remaining adherent cells.

    • Rationale: This ensures that any observed reduction in E2 levels is strictly due to enzyme inhibition and not a false positive caused by non-specific isomer cytotoxicity.

IsomerWorkflow Start Isomer Library (ortho, meta, para) Docking In Silico Docking (CYP19A1 Active Site) Start->Docking Exit vector analysis Synthesis Regioselective Synthesis & Purification Docking->Synthesis Top stereoisomers Enzyme In Vitro Enzymatic Assay (Recombinant Aromatase) Synthesis->Enzyme >99% purity required Cell Cell-Based Validation (JEG-3 Endogenous Activity) Enzyme->Cell IC50 < 100 nM Hit Lead Selection (High Affinity & Permeability) Cell->Hit In vivo profiling

Workflow for evaluating the bioactivity of benzonitrile isomers in drug discovery.

Conclusion

The bioactivity of benzonitrile derivatives is inextricably linked to their positional isomerism. As demonstrated by aromatase inhibitors, the para-benzonitrile configuration provides an unparalleled geometric match for mimicking natural steroid substrates, facilitating critical hydrogen bonding. Conversely, shifting substituents to the meta or ortho positions can either abolish activity due to steric clashes or, in the case of multi-target DASIs, unexpectedly rescue binding affinity by relieving pocket constraints. By combining rigorous in silico exit-vector analysis with self-validating in vitro and cell-based assays, researchers can rationally harness isomerism to drive lead optimization.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.[Link]

  • Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment.[Link]

  • Wood, P. M., et al. (2010). Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates. ChemMedChem.[Link]

  • Jackson, T., et al. (2008). Chiral Aromatase and Dual Aromatase−Steroid Sulfatase Inhibitors from the Letrozole Template: Synthesis, Absolute Configuration, and In Vitro Activity. Journal of Medicinal Chemistry.[Link]

Sources

Validation

Spectroscopic Validation and Comparison of Imidazole-Based Antifungals: A Technical Guide

Introduction The imidazole ring is a privileged five-membered heterocyclic pharmacophore containing two nitrogen atoms. It serves as the structural cornerstone for numerous broad-spectrum antifungal agents, including Ket...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazole ring is a privileged five-membered heterocyclic pharmacophore containing two nitrogen atoms. It serves as the structural cornerstone for numerous broad-spectrum antifungal agents, including Ketoconazole, Miconazole, and Clotrimazole [7, 9]. These compounds exert their pharmacological effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis [9].

For drug development professionals and synthetic chemists, rigorous spectroscopic characterization using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. Spectroscopic data not only confirms the structural fidelity of synthesized batches but also maps the electronic environments that dictate drug-target interactions. This guide provides an objective comparison of the spectroscopic profiles of leading imidazole derivatives, detailing the causality behind experimental methodologies and offering self-validating protocols for structural confirmation.

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data acquisition, the following standardized protocols must be employed. These workflows incorporate internal validation mechanisms to eliminate artifacts and environmental noise.

Protocol 1: FTIR Spectroscopy (Solid-State Analysis)
  • Background Calibration: Record a background spectrum using the empty sample compartment to account for atmospheric moisture and carbon dioxide.

    • Causality: Water vapor exhibits strong O-H stretching (~3300 cm⁻¹) and bending (~1640 cm⁻¹) bands that can easily mask critical imidazole C=N signals.

  • Matrix Preparation: Pulverize 1-2 mg of the purified imidazole compound with 100-200 mg of anhydrous Potassium Bromide (KBr) using an agate mortar.

    • Causality: KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹), ensuring that all observed absorption bands originate exclusively from the analyte[2].

  • Pellet Pressing: Compress the homogeneous mixture under 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Data Acquisition: Scan the pellet from 4000 to 500 cm⁻¹ at a resolution of 4 cm⁻¹ (averaging 32 scans to improve the signal-to-noise ratio) [2, 7].

Protocol 2: High-Resolution ¹H and ¹³C NMR Spectroscopy
  • Solvent Selection: Dissolve 10-15 mg of the compound in 0.6 mL of a deuterated solvent, such as DMSO-d6 or CDCl3.

    • Causality: Deuterated solvents lack standard ¹H nuclei, preventing massive solvent peaks from overshadowing the analyte's signals [3].

  • Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS is chemically inert and its protons are highly shielded by silicon, providing a universal, self-validating zero reference point (δ = 0.00 ppm) [3, 8].

  • Acquisition Parameters: Record spectra on a 400 MHz or 600 MHz spectrometer. Use a 30° pulse angle and a relaxation delay (D1) of 2 seconds.

    • Causality: A sufficient relaxation delay ensures complete longitudinal relaxation between scans, allowing for the accurate integration of proton ratios [2].

Workflow Visualization

G Start Synthesized Imidazole Compound Prep Sample Preparation (KBr Pellet / DMSO-d6) Start->Prep FTIR FTIR Spectroscopy (4000-500 cm⁻¹) Prep->FTIR NMR ¹H & ¹³C NMR (400/600 MHz, TMS ref) Prep->NMR DataFTIR Functional Group Identification (C=N, C-H) FTIR->DataFTIR DataNMR Proton/Carbon Mapping (Chemical Shifts) NMR->DataNMR Validation Structural Validation & Purity Assessment DataFTIR->Validation DataNMR->Validation

Spectroscopic validation workflow for imidazole derivatives.

Spectroscopic Data Comparison

FTIR Spectral Analysis

FTIR is instrumental in identifying the functional groups that distinguish different imidazole-based drugs. The imidazole ring itself is characterized by specific C=N and C=C stretching vibrations.

Functional Group / VibrationKetoconazole (cm⁻¹) [5]Miconazole Nitrate (cm⁻¹) [4, 7]Clotrimazole (cm⁻¹)Causality / Structural Significance
Aromatic C-H Stretch ~31103107 - 3108~3060Indicates the presence of the phenyl and imidazole rings.
Aliphatic C-H Stretch ~29602962 - 2964~2950Corresponds to the alkane linkers and piperazine/dioxolane rings.
C=O Stretch 1645N/AN/AKetoconazole contains an acetyl group attached to a piperazine ring, yielding a strong carbonyl peak.
C=N / C=C Stretch (Ring) 1583, 15101547, 1637~1580Characteristic breathing vibrations of the imidazole heterocycle.
C-O-C / C-N Stretch 12851311 - 1328~1210Confirms ether linkages (Miconazole/Ketoconazole) or tertiary amines.
¹H NMR Chemical Shift Comparison

The ¹H NMR spectrum provides a definitive map of the carbon-hydrogen framework. The most critical diagnostic feature of an unsubstituted or 1-substituted imidazole ring is the H-2 proton (located directly between the two nitrogen atoms).

Proton EnvironmentKetoconazole (δ ppm)Miconazole (δ ppm)Causality / Electronic Effects
Imidazole H-2 ~7.4 - 7.6 (s)~9.0 - 9.2 (s)Highly deshielded due to the strong electron-withdrawing inductive effect of the two adjacent electronegative nitrogen atoms. In Miconazole salts, protonation further deshields this proton [6].
Imidazole H-4 / H-5 ~6.8 - 7.0 (d)~7.4 - 7.8 (m)Less deshielded than H-2, but still shifted downfield by the aromatic ring current and heteroatoms [1].
Aromatic Protons (Phenyl) ~6.8 - 7.5 (m)~7.2 - 7.6 (m)Complex multiplets arising from the halogenated phenyl rings (e.g., 2,4-dichlorophenyl groups) [8].
Aliphatic Linkers (CH₂-N) ~3.5 - 3.8 (m)~4.2 - 4.5 (m)Methylene protons adjacent to the imidazole nitrogen are deshielded by the electronegative N atom [9].

Performance and Analytical Alternatives

While FTIR and NMR are the gold standards for de novo structural elucidation and purity assessment of synthesized imidazoles, they have limitations in high-throughput or complex matrix environments (e.g., pharmacokinetic blood sampling).

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Offers superior sensitivity and is the preferred alternative for quantifying trace levels of Ketoconazole or Miconazole in biological fluids. It provides exact molecular weights and fragmentation patterns but lacks the absolute stereochemical resolution of 2D-NMR.

  • Raman Spectroscopy: Unlike FTIR, Raman is insensitive to water. It serves as an excellent alternative for in situ monitoring of imidazole crystallization processes in aqueous environments without the need for destructive KBr pellet preparation.

Conclusion

The structural integrity of imidazole-based therapeutics is inextricably linked to their pharmacological efficacy. Through the rigorous application of FTIR and NMR spectroscopy, researchers can map the electronic environments and functional groups that dictate drug-target interactions. As demonstrated, the unique deshielding of the imidazole H-2 proton in NMR and the distinct C=N stretching frequencies in FTIR serve as reliable, self-validating markers for this critical pharmacophore.

References

  • MDPI. "Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents." Molecules.[Link]

  • SCIRP. "Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives." International Journal of Organic Chemistry.[Link]

  • NIH/PMC. "Design, Optimization and Characterization of a Transfersomal Gel Using Miconazole Nitrate for the Treatment of Candida Skin Infections." Pharmaceutics.[Link]

  • Medipol University. "Preparation and evaluation of topical hydrogel containing ketoconazole-loaded bilosomes." Iraqi Journal of Pharmaceutical Sciences.[Link]

  • NIH/PMC. "Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods." Pharmaceuticals.[Link]

  • MDPI. "Novel Transethosomal Gel Containing Miconazole Nitrate; Development, Characterization, and Enhanced Antifungal Activity." Gels.[Link]

  • DergiPark. "Design, synthesis, antifungal activity, and QM/MM docking study of two azole derivatives with indole ring." Journal of Research in Pharmacy.[Link]

  • JOCPR. "Design and synthesis of imidazolylmethyl substituted fluorobenzimidazoles for antitubercular and antifungal activity." Journal of Chemical and Pharmaceutical Research.[Link]

Comparative

Cross-Validation of Analytical Measurements for C12H11N3 Isomers: 1,3-Diphenyltriazene and 4-Aminoazobenzene

Executive Summary In pharmaceutical preformulation, toxicology, and dye manufacturing, the molecular formula C12H11N3 (exact mass: 197.0953 Da) primarily represents two critical isobaric compounds: 1,3-diphenyltriazene (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical preformulation, toxicology, and dye manufacturing, the molecular formula C12H11N3 (exact mass: 197.0953 Da) primarily represents two critical isobaric compounds: 1,3-diphenyltriazene (DPT) and 4-aminoazobenzene (4-AAB) . Both compounds are restricted substances with known carcinogenic potential, frequently found as trace impurities or degradation products in azo dyes (e.g., D&C Red No. 33, FD&C Yellow No. 5) and pharmaceutical excipients.

As regulatory thresholds for these genotoxic impurities drop below the 10 parts-per-billion (ppb) mark, traditional analytical methods are no longer sufficient. This guide provides an objective comparison of analytical platforms—ranging from traditional HPLC-UV to modern UHPLC-MS/MS and Ambient Mass Spectrometry (DART-MS)—and outlines a self-validating protocol designed to overcome the unique mechanistic challenges of C12H11N3 quantification.

Mechanistic Background: The Isomerization Challenge

The primary analytical challenge in quantifying C12H11N3 lies in its chemical instability. During the synthesis of azo dyes, the coupling of aniline with phenyldiazonium chloride forms 1,3-diphenyltriazene (DPT) as an intermediate. Under acidic conditions, exposure to UV light, or thermal stress, DPT undergoes an intermolecular rearrangement to form 4-aminoazobenzene (4-AAB) .

If an analytical method utilizes excessive heat (e.g., high MS desolvation temperatures) or acidic extraction without thermal control, DPT will artificially isomerize into 4-AAB during the analysis, leading to skewed quantification and false-positive toxicity reports .

Isomerization R Aniline + Phenyldiazonium DPT 1,3-Diphenyltriazene (C12H11N3, m/z 198.1) R->DPT Nucleophilic Addition AAB 4-Aminoazobenzene (C12H11N3, m/z 198.1) DPT->AAB Intermolecular Rearrangement (H+) Deg Thermal Degradation (4-Aminobiphenyl) DPT->Deg Heat / UV Degradation

Reaction pathway showing C12H11N3 isomerization from 1,3-diphenyltriazene to 4-aminoazobenzene.

Methodological Comparison: Selecting the Right Platform

To establish a self-validating system, researchers must cross-validate findings using orthogonal techniques. Below is a comparison of the three primary platforms used for C12H11N3 analysis.

HPLC-PDA (Traditional FDA Method)

Historically, the FDA relied on solvent extraction followed by reversed-phase HPLC with Photodiode Array (PDA) detection at 365 nm to monitor DPT and 4-AAB .

  • Pros: Highly robust; immune to the matrix-induced ion suppression seen in mass spectrometry.

  • Cons: Lacks the sensitivity required for modern trace analysis (LODs stall around 40–100 ppb). It relies entirely on chromatographic retention time, which is risky in complex dye matrices.

UHPLC-MS/MS (Triple Quadrupole)

The modern gold standard for restricted aromatic amines utilizes Multiple Reaction Monitoring (MRM) to achieve sub-ppb sensitivity .

  • Pros: Exceptional sensitivity and specificity. Can detect C12H11N3 isomers down to 0.1 ppb.

  • Cons: Highly susceptible to source-induced isomerization. Because both isomers yield the same [M+H]+ precursor (m/z 198.1) and similar product ions (m/z 77.0), chromatographic baseline resolution prior to MS entry is absolutely mandatory.

DART-TOF-MS (Ambient Mass Spectrometry)

Direct Analysis in Real Time (DART) coupled with Time-of-Flight (TOF) MS allows for the instantaneous monitoring of diazonium salt stability and DPT formation without sample preparation .

  • Pros: Zero sample prep; provides exact mass (198.1029 Da) in seconds.

  • Cons: Lacks chromatographic separation. It cannot differentiate between the DPT and 4-AAB isomers, reporting them only as a total C12H11N3 pool.

Quantitative Performance Summary
Analytical PlatformTarget AnalyteLOD (ppb)LOQ (ppb)Resolution MechanismMatrix Effect Susceptibility
HPLC-PDA (UV) DPT, 4-AAB40.0 - 100.0120.0Hydrophobic (C18) + Absorbance (365 nm)Low
UHPLC-MS/MS DPT, 4-AAB0.1 - 1.00.5 - 3.0π-π Interactions (Phenyl) + MRMHigh (Requires IS correction)
DART-TOF-MS C12H11N3 Total5.0 - 12.815.0Exact Mass (m/z 198.1029)Moderate

Experimental Protocol: UHPLC-MS/MS Cross-Validation Workflow

As an Application Scientist, I cannot stress enough that standard C18 protocols will fail to separate these isomers reliably. The following protocol is engineered as a self-validating system to prevent thermal degradation and ensure baseline resolution.

LCMS_Workflow N1 Sample Preparation (QuEChERS / Solvent Extraction) N2 UHPLC Separation (Phenyl-Hexyl Column) N1->N2 2 µL Injection N3 Electrospray Ionization (ESI+) Critical: Control Source Temp N2->N3 Eluent Gradient N4 Triple Quadrupole MS/MS (MRM: m/z 198.1 -> 77.0 / 92.0) N3->N4 [M+H]+ Ions N5 Data Analysis & Cross-Validation N4->N5 Chromatograms

LC-MS/MS analytical workflow for the quantification and cross-validation of C12H11N3 isomers.

Phase 1: Matrix-Controlled Sample Preparation
  • Sample Aliquot: Weigh 1.0 g of the sample (e.g., formulated dye or excipient) into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with 10 µL of a deuterated internal standard (e.g., Aniline-d5 or 4-ABP-d9, 1 µg/mL).

    • Causality: This creates a self-validating baseline. Because MS ionization is highly susceptible to matrix suppression from co-eluting excipients, the isotopic standard dynamically corrects for signal loss, ensuring trustworthiness in the final quantitative output.

  • Cold Extraction: Add 10 mL of chilled (<4°C) LC-MS grade acetonitrile.

    • Causality: Low temperatures are mandatory. Extracting at room temperature in the presence of acidic matrix components will catalyze the rearrangement of DPT to 4-AAB before the sample even reaches the instrument.

  • Phase Partitioning: Add QuEChERS salts (4 g MgSO4, 1 g NaCl). Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

    • Causality: Amber vials prevent UV-induced degradation of the triazene bridge in DPT.

Phase 2: UHPLC-MS/MS Analysis
  • Column Selection: Install a Zorbax RRHD Eclipse Plus Phenyl-Hexyl column (2.1 x 100 mm, 1.8 µm) .

    • Causality: Standard C18 columns rely purely on hydrophobic dispersion forces, which often fail to resolve isobaric compounds. The Phenyl-Hexyl phase introduces strong π-π interactions, selectively retaining the conjugated azobenzene structure of 4-AAB longer than the less planar DPT.

  • Mobile Phase: Utilize a gradient of 0.0125% acetic acid in water (Eluent A) and 0.0125% acetic acid in methanol (Eluent B).

  • MS Source Optimization (Critical Step): Set the ESI+ desolvation temperature to a strict maximum of 250°C.

    • Causality: Exceeding this thermal threshold induces in-source fragmentation of DPT into 4-aminobiphenyl (4-ABP), artificially inflating impurity metrics and destroying the integrity of the assay.

  • MRM Transitions: Monitor the[M+H]+ precursor m/z 198.1. Use m/z 77.0 as the primary quantifier ion (phenyl ring cleavage) and m/z 92.0 as the qualifier ion.

References

  • Bailey, J. E. (1985). "Determination of 1,3-diphenyltriazene and azobenzene in D&C Red No. 33 by solvent extraction and reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 321(1), 185-197. URL:[Link]

  • Supudommak, P., et al. (2024). "Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory." Journal of Chemical Education, ACS Publications. URL:[Link]

  • Harp, B. P., et al. (2018). "Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography–Triple Quadrupole Mass Spectrometry." Journal of AOAC International, 101(4), 1162-1170. URL:[Link]

Validation

A Comparative Guide to Benzonitrile Synthesis: Efficiency, Mechanisms, and Green Alternatives

Benzonitriles are ubiquitous structural motifs in pharmaceuticals (e.g., letrozole, citalopram), agrochemicals, and advanced materials. As a Senior Application Scientist, I frequently observe that the choice of cyanation...

Author: BenchChem Technical Support Team. Date: March 2026

Benzonitriles are ubiquitous structural motifs in pharmaceuticals (e.g., letrozole, citalopram), agrochemicals, and advanced materials. As a Senior Application Scientist, I frequently observe that the choice of cyanation methodology dictates not only the yield but the scalability, safety profile, and environmental impact of an entire synthetic campaign.

Historically, the synthesis of benzonitriles relied on stoichiometric, hazardous reagents. Today, the demand for sustainable and safe chemistry has driven the evolution of synthetic routes from classical name reactions to precision transition-metal catalysis and, most recently, cyanide-free electrochemistry. This guide provides an objective, data-driven comparison of these methodologies, detailing the causality behind experimental choices and providing self-validating protocols for drug development professionals.

The Classical Era: Sandmeyer & Rosenmund-von Braun Reactions

Mechanistic Causality & Limitations

The Sandmeyer reaction transforms aryl amines into benzonitriles via a highly reactive diazonium intermediate. The addition of CuCN facilitates a radical-nucleophilic aromatic substitution. While reliable for simple substrates, it suffers from the generation of stoichiometric heavy metal waste and hazardous nitrogen gas evolution .

Similarly, the Rosenmund-von Braun reaction directly cyanates aryl halides but requires harsh temperatures (often >120 °C) and polar aprotic solvents like DMF. These extreme conditions severely limit late-stage functional group tolerance, making it unsuitable for complex active pharmaceutical ingredients (APIs).

Protocol: Sandmeyer Synthesis of 4-Nitrobenzonitrile

Causality Focus: Maintaining the temperature below 5 °C during diazotization is critical to prevent the premature decomposition of the diazonium salt into a phenol byproduct.

  • Diazotization: Dissolve 4-nitroaniline (10 mmol) in aqueous HCl (20 mL, 3 M) and cool to 0–5 °C in an ice bath. Slowly add a cold solution of NaNO₂ (11 mmol) in water (5 mL) dropwise.

  • Self-Validation Check 1: Spot the mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Cyanation: In a separate flask, dissolve CuCN (12 mmol) and KCN (24 mmol) in water (10 mL) and heat to 60–70 °C. Slowly transfer the cold diazonium solution into the warm cyanide solution.

  • Self-Validation Check 2: Observe the vigorous evolution of nitrogen gas. This visual cue confirms the decomposition of the diazonium intermediate and the successful formation of the C–CN bond.

  • Work-up: Stir for 1 hour, cool to room temperature, extract with dichloromethane (3 x 20 mL), and purify via recrystallization.

The Catalytic Era: Precision Transition-Metal Cyanation

Mechanistic Causality & Limitations

Palladium and Nickel-catalyzed cross-couplings have revolutionized benzonitrile synthesis by enabling milder conditions and broader substrate scopes. A historical challenge in these reactions was catalyst poisoning by free cyanide ions, which form inactive metal-cyanate complexes (e.g., [Pd(CN)4​]2− ).

To circumvent this, modern protocols utilize slow-release, non-toxic cyanide sources like the food additive potassium ferrocyanide ( K4​[Fe(CN)6​] ) or bench-stable electrophilic cyanating agents like 2-methyl-2-phenyl malononitrile (MPMN) . In Ni-catalyzed reductive cyanations, the addition of NaBr is mechanistically crucial; it facilitates the oxidative addition of challenging aryl chlorides via in situ halogen exchange.

Protocol: Pd-Catalyzed Cyanation using K4​[Fe(CN)6​]

Causality Focus: Pre-activation of the Pd precatalyst with a bulky, electron-rich ligand (XPhos) ensures rapid oxidative addition, while the biphasic solvent system controls the slow release of cyanide from the ferrocyanide salt.

  • Setup: In a Schlenk tube, combine the aryl chloride (1.0 mmol), K4​[Fe(CN)6​]⋅3H2​O (0.5 equiv), Pd precatalyst (1 mol%), XPhos ligand (1 mol%), and KOAc (0.125 equiv).

  • Atmosphere Control: Evacuate and backfill the tube with nitrogen three times. This is vital to prevent the oxidative degradation of the phosphine ligand.

  • Reaction: Add a degassed 1:1 mixture of 1,4-dioxane and H2​O (5.0 mL). Heat the mixture to 100 °C for 1 hour.

  • Self-Validation Check: Monitor the reaction visually and via TLC. A distinct color shift from pale yellow to dark brown indicates the successful formation of the active Pd(0) catalytic species. Complete consumption of the starting material on TLC confirms the reaction's end.

  • Work-up: Cool to room temperature, dilute with water, extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

The Green Era: Cyanide-Free Electrosynthesis

Mechanistic Causality & Limitations

Eliminating cyanide reagents entirely represents the pinnacle of green benzonitrile synthesis. Recent breakthroughs utilize the direct electrosynthesis of nitriles from primary alcohols and aqueous ammonia . Using a simple Nickel foam catalyst, the reaction proceeds via a dehydrogenation–imination–dehydrogenation sequence. The rate-determining step is the cleavage of the α-carbon C–H bond of the alcohol. Operating at room temperature and using electrons as the primary reagent, this method drastically reduces the environmental E-factor.

Protocol: Electrosynthesis of Benzonitrile

Causality Focus: The use of a Ni foam anode specifically promotes the dehydrogenation of the alcohol without causing irreversible over-oxidation to the carboxylic acid.

  • Cell Preparation: Prepare an undivided electrochemical cell equipped with a Ni foam anode and a platinum wire cathode.

  • Electrolyte: Add an aqueous electrolyte solution containing 1 M NH3​ and adjust the pH to 13 using KOH to ensure optimal imine formation.

  • Reaction: Introduce benzyl alcohol (20 mM) into the cell. Apply a constant potential of 1.425 V vs. RHE at room temperature.

  • Self-Validation Check: Monitor the current density profile. Extract aliquots at regular intervals and analyze via GC-MS and 1H NMR. The absence of a benzoic acid peak confirms that the imination outpaces over-oxidation.

  • Work-up: Extract the aqueous phase with ethyl acetate, concentrate under reduced pressure, and isolate the benzonitrile product.

Comparative Data Analysis

The following table summarizes the efficiency, operational conditions, and environmental metrics of the discussed methodologies, providing a clear framework for route selection.

MethodologyRepresentative SubstrateCyanide Source / ReagentCatalystConditionsYield / EfficiencyGreen Metric
Sandmeyer 4-NitroanilineCuCN / NaNO₂None (Stoichiometric Cu)60–70 °C, 1.5 h93%Poor (Toxic gas, heavy metals)
Rosenmund-von Braun 4-IodoanisoleCuCNNone (Stoichiometric Cu)120 °C, 24 h98%Poor (Harsh temp, highly toxic)
Pd-Catalysis Aryl Chlorides K4​[Fe(CN)6​] Pd precatalyst / XPhos100 °C, 1 h96–97%Good (Non-toxic CN source)
Ni-Catalysis 3-BromoanisoleMPMNNiBr₂(bpy) / Zn(0)80 °C, 16 h90%Good (Bench-stable CN source)
Electrosynthesis Benzyl AlcoholNone ( NH3​ used)Ni Foam (Anode)Room Temp, 1.425 V62.9% (Faradaic)Excellent (Cyanide-free)

Visualizing the Synthetic Workflows

The logical progression of benzonitrile synthesis demonstrates a clear shift from hazardous, stoichiometric transformations to highly efficient, cyanide-free catalytic cycles.

Workflow SM1 Aryl Amines M1 Sandmeyer (CuCN, NaNO2) SM1->M1 Diazotization SM2 Aryl Halides M2 Cross-Coupling (Pd/Ni, Safe CN-) SM2->M2 Oxidative Addition SM3 Primary Alcohols M3 Electrosynthesis (Ni Anode, NH3) SM3->M3 Dehydrogenation Prod Benzonitriles M1->Prod Stoichiometric M2->Prod Catalytic M3->Prod Cyanide-Free

Mechanistic pathways comparing classical, catalytic, and green benzonitrile synthesis routes.

References

  • Yin, H., et al. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Journal of the American Chemical Society, 2013. URL:[Link]

  • Charboneau, D. J., et al. "Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation." Journal of the American Chemical Society, 2019. URL:[Link]

  • Ma, X., et al. "Electrosynthesis of nitriles from primary alcohols and ammonia on Ni catalysts." Green Chemistry, 2025. URL:[Link]

Comparative

Section 1: The Analytical Dilemma: Tautomerism and Regioisomerism

Title: Unambiguous Structural Confirmation of Benzimidazole Derivatives: A Comparative Guide to Analytical Modalities Introduction Benzimidazoles are privileged pharmacophores found in blockbuster drugs ranging from prot...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unambiguous Structural Confirmation of Benzimidazole Derivatives: A Comparative Guide to Analytical Modalities

Introduction Benzimidazoles are privileged pharmacophores found in blockbuster drugs ranging from proton pump inhibitors (e.g., omeprazole) to anthelmintics (e.g., albendazole). However, confirming the exact molecular structure of newly synthesized benzimidazole derivatives presents unique analytical challenges. Due to their rapid 1,3-prototropic tautomerism and the high degree of symmetry in the fused bicyclic system, standard 1D NMR often yields ambiguous results[1]. This guide objectively compares the three primary analytical modalities—High-Field Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-Ray Diffraction (SCXRD)—detailing their performance, underlying mechanistic causality, and providing self-validating protocols for rigorous structural elucidation.

The core challenge in benzimidazole characterization is the dynamic equilibrium of the N-H proton migrating between the N1 and N3 positions. At room temperature in non-polar solvents, this exchange is faster than the NMR timescale, causing the C4/C7 and C5/C6 positions to become magnetically equivalent[2]. Consequently, researchers cannot easily determine the exact position of substituents on the benzene ring using simple 1D 1H or 13C NMR. To achieve unambiguous confirmation, a multi-modal approach is required to differentiate tautomers and regioisomers[3].

Section 2: Comparative Analysis of Analytical Modalities

To objectively evaluate the best approach for structural confirmation, we compare the three leading techniques based on their resolution capabilities, sample requirements, and ability to differentiate tautomeric states.

Analytical ModalityPrimary Data OutputTautomer ResolutionRegioisomer DifferentiationSample RequirementThroughput
High-Field 2D NMR Connectivity, stereochemistry, dynamic exchangeExcellent (via VT-NMR or solvent effects)High (via HMBC/NOESY)5–25 mg (Solution)Medium
LC-HRMS/MS Exact mass, elemental composition, fragmentationPoor (gas-phase ionization alters equilibrium)Moderate (requires specific MS/MS library)< 1 µg (Solution)High
SCXRD Absolute 3D spatial arrangement, bond lengthsAbsolute (captures solid-state frozen tautomer)AbsoluteSingle crystal (>0.1 mm)Low

Section 3: High-Field NMR Spectroscopy: Resolving Tautomeric Equilibria

Mechanistic Causality: The appearance of an NMR spectrum for a benzimidazole derivative is dictated by the rate of tautomeric interconversion relative to the NMR timescale[3]. If the exchange is fast, a time-averaged spectrum is observed (e.g., C4 and C7 resonate at an intermediate chemical shift of ~115 ppm)[1]. To break this symmetry and confirm substitution patterns, we must slow the exchange. This is achieved by using Variable Temperature (VT) NMR to lower the thermal energy of the system, or by utilizing 2D HMBC (Heteronuclear Multiple Bond Correlation) to trace 2- and 3-bond couplings from the substituent to the quaternary carbons (C3a/C7a)[4].

Protocol 1: Self-Validating NMR Workflow for Tautomer Resolution

  • Sample Preparation: Accurately weigh 10–15 mg of the benzimidazole derivative. Dissolve completely in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 acts as a strong hydrogen-bond acceptor, stabilizing the N-H proton and significantly slowing the prototropic exchange rate compared to CDCl3[5].

  • 1D Acquisition: Acquire a standard 1H spectrum (minimum 400 MHz, 16 scans) and 13C spectrum (1024 scans).

  • Validation Check: Examine the C4/C7 carbon signals. If they appear as a single broad peak, tautomeric exchange is occurring at an intermediate rate[3].

  • VT-NMR Execution (If needed): Lower the probe temperature to 250 K. Re-acquire the 13C spectrum. Causality: Reduced temperature slows the proton transfer below the NMR timescale, resolving the broad peak into two distinct sharp singlets (e.g., C4 at ~120 ppm and C7 at ~110 ppm)[1].

  • 2D HMBC Mapping: Run an HMBC experiment optimized for long-range coupling (J = 8 Hz). Trace the correlations from the N-H proton (typically 12.0–13.0 ppm) to the adjacent C3a and C7a carbons to unambiguously assign the heterocyclic core[4].

Section 4: High-Resolution Mass Spectrometry (HRMS) & Tandem MS (MS/MS)

Mechanistic Causality: While NMR provides connectivity, it cannot definitively prove the elemental composition if heteroatoms (e.g., halogens, nitrogen) are present without distinct NMR active isotopes. HRMS utilizes Time-of-Flight (TOF) or Orbitrap analyzers to measure the mass-to-charge ratio (m/z) with sub-5 ppm mass accuracy[6]. This exact mass mathematically restricts the possible elemental formulas. Furthermore, Collision-Induced Dissociation (CID) in MS/MS breaks the molecule at its weakest bonds. For benzimidazoles, the imidazole ring typically resists fragmentation, meaning cleavage occurs at the substituents, yielding a unique fingerprint that differentiates regioisomers[7].

Protocol 2: LC-HRMS/MS Workflow for Elemental Confirmation

  • Sample Preparation: Dilute the synthesized compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid ensures efficient protonation of the basic benzimidazole nitrogen (pKa ~5.5) for positive ion mode Electrospray Ionization (ESI+).

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column. Use a gradient of 5% to 95% Acetonitrile over 10 minutes.

  • HRMS Acquisition: Acquire full-scan MS data (m/z 100–1000) at a resolution of 70,000 (at m/z 200)[7].

  • MS/MS Fragmentation: Isolate the [M+H]+ precursor ion and apply a normalized collision energy (NCE) of 25-35 eV.

  • Validation Check: Calculate the mass error of the precursor ion. Error must be < 5 ppm. Analyze the MS/MS spectra for the characteristic loss of HCN (27 Da), a hallmark of benzimidazole core fragmentation[7].

Section 5: Single-Crystal X-Ray Diffraction (SCXRD)

Mechanistic Causality: When absolute stereochemistry, complex metal-coordination (e.g., bis-palladium complexes), or the exact solid-state tautomeric form is required, SCXRD is the gold standard[8]. X-rays diffract off the electron clouds of the atoms in a highly ordered crystal lattice. By applying Fourier transforms to the diffraction pattern, a 3D electron density map is generated. This unequivocally determines the bond lengths, bond angles, and the exact position of the N-H proton in the solid state, which is heavily influenced by intermolecular hydrogen-bonding networks[9].

Protocol 3: Crystallization and SCXRD Analysis

  • Crystal Growth: Dissolve 5 mg of the compound in a minimum volume of dichloromethane (DCM). Carefully layer n-hexane on top of the DCM solution in a narrow vial. Causality: Slow liquid-liquid diffusion over 3–7 days allows the molecules to arrange into a thermodynamically stable, highly ordered lattice without precipitating amorphously[8].

  • Crystal Selection: Under a polarized light microscope, select a single, crack-free crystal with dimensions between 0.1 and 0.3 mm.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα X-ray source. Cool the crystal to 100 K using a nitrogen stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of the electron density map, especially for locating the light hydrogen atoms[10].

  • Validation Check: Solve the structure using direct methods and refine using full-matrix least-squares on F^2. Ensure the final R1 value is < 0.05, confirming a high-quality structural model[7].

Section 6: Integrated Workflow Diagram

To ensure absolute scientific integrity, these three modalities should not be used in isolation. They form a sequential, self-validating loop.

Benzimidazole_Workflow Start Synthesized Benzimidazole HRMS LC-HRMS/MS Start->HRMS Mass Confirmation NMR 1D/2D NMR Spectroscopy Start->NMR Solution State SCXRD X-Ray Crystallography Start->SCXRD Solid State Result Unambiguous Confirmation HRMS->Result NMR_1D 1H & 13C NMR NMR->NMR_1D SCXRD->Result NMR_2D VT-NMR & HMBC NMR_1D->NMR_2D If signals averaged NMR_2D->Result

Integrated analytical workflow for the unambiguous structural confirmation of benzimidazoles.

References

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. 2

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC. 1

  • Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Benchchem. 5

  • Tautomerism in 11H-Isoindolo[2,1-a]benzimidazole Systems: A Technical Guide. Benchchem. 3

  • Benzimidazole-1,2,3-triazole Hybrid Molecules: Synthesis and Evaluation for Antibacterial/Antifungal Activity. PMC. 9

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. 6

  • Towards the bis-imidazole near-infrared absorbing and emitting dyes. University of Victoria. 10

  • Unveiling Aggregation-Induced Emission in Benzimidazole-Acrylonitriles for Fluorescent Live-Cell Imaging in HeLa Cells. Journal of Materials Chemistry B. 7

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC. 4

  • Bis-Palladium Complex of α-Benzimidazole 9-Pyrrolyl Dipyrromethene: Synthesis, Structure, and Spectral and Catalytic Properties. ACS Publications.8

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a profound respect for safety protocols. One such compound, 3-[(2-methyl-1H-imidazol-1-yl)methyl]b...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a profound respect for safety protocols. One such compound, 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile, presents a specific hazard profile that necessitates a rigorous and well-understood personal protective equipment (PPE) strategy. This guide provides an in-depth, experience-driven approach to safely managing this compound in a laboratory setting. Our focus extends beyond mere compliance, aiming to instill a culture of safety through a deep understanding of the "why" behind each procedural step.

Hazard Assessment: Understanding the Adversary

Before any handling, a thorough understanding of the compound's toxicological profile is paramount. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

The nitrile group (-CN) and the imidazole moiety are common toxophores in medicinal chemistry, and their presence here dictates a cautious approach. The primary routes of exposure are inhalation of the solid powder, dermal absorption, and accidental ingestion.[2] The operational plan must therefore be built around creating robust barriers to these exposure pathways.

The Core Defense: Selecting Appropriate PPE

The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment. For 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile, which is a solid at room temperature, the primary risks during handling are aerosolization of the powder and direct skin/eye contact.

Laboratory Task Minimum Required PPE Rationale
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Lab Coat, Safety Goggles, N95/FFP2 RespiratorHigh risk of aerosol generation. Double gloving provides an extra barrier against contamination. A respirator is essential to prevent inhalation of fine particles.
Solution Preparation Double Nitrile Gloves, Lab Coat, Safety GogglesThe risk of inhalation is lower once the compound is in solution, but the risk of splashes and skin contact remains.
Reaction Setup and Monitoring Single Nitrile Gloves, Lab Coat, Safety GlassesStandard laboratory practice for handling non-volatile solutions. Upgrade to goggles if there is a splash risk.
Waste Disposal Double Nitrile Gloves, Lab Coat, Safety GogglesHandling contaminated waste requires robust protection against residual chemical.

Expert Insights on PPE Selection:

  • Gloves: Nitrile gloves are the preferred choice due to their superior resistance to a wide range of chemicals compared to latex or vinyl.[3][4][5] For handling the solid compound, double-gloving is a critical best practice. The outer glove is considered "contaminated" and can be removed before touching clean surfaces (e.g., fume hood sash, computer keyboard), while the inner glove provides a continuous barrier.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. However, when handling the powder or when there is a significant splash risk, chemical splash goggles that form a seal around the eyes are mandatory to prevent contact with irritants.[6][7]

  • Respiratory Protection: Due to the risk of respiratory irritation from the fine powder, an N95 or FFP2 rated respirator should be worn when weighing or otherwise handling the solid outside of a certified chemical fume hood or glove box.[8]

  • Lab Coat: A cuffed, long-sleeved lab coat made of a low-permeability material is essential to protect street clothes and skin from contamination.

Procedural Integrity: A Step-by-Step Operational Plan

A self-validating protocol ensures that safety is built into the workflow. The following step-by-step procedures are designed to minimize exposure at every stage of handling.

  • Pre-operation Check: Ensure the work area (e.g., chemical fume hood) is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Don a clean, properly fitting lab coat, ensuring it is fully buttoned.

  • Respirator (if handling solid): Perform a user seal check to ensure the respirator is properly seated on the face.

  • Eye Protection: Put on safety goggles.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first.

  • Containment: All weighing and initial dilutions of the solid compound must be performed in a certified chemical fume hood or a glove box to contain any airborne particles.

  • Aliquotting: Use a disposable spatula or weighing paper. Avoid creating dust clouds by handling the material gently.

  • Solution Preparation: Add the solid to the solvent slowly. If sonication is required, ensure the vessel is capped.

  • Transport: When moving solutions outside of the fume hood, use a secondary container to mitigate spills.

  • Outer Gloves: Remove the outer, "contaminated" pair of gloves and dispose of them in the designated chemical waste container.

  • Lab Coat: Remove the lab coat by turning it inside out to contain any surface contamination. Hang it in a designated area or dispose of it if it is known to be contaminated.

  • Eye Protection: Remove safety goggles.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

This sequence is critical to prevent cross-contamination of personal items and the laboratory environment.

Workflow Visualization

To provide a clear, at-a-glance understanding of the safety workflow, the following diagram illustrates the key decision points and required actions when handling 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Assess Task: Solid or Solution? B Don PPE: Lab Coat, Goggles A->B C Handling Solid? (Weighing, Aliquoting) B->C D Add Respirator (N95) Double Nitrile Gloves C->D Yes F Handling Solution C->F No E Work in Fume Hood D->E G Decontaminate Work Area E->G F->E H Doff PPE in Sequence G->H J Dispose of Waste Properly G->J I Wash Hands Thoroughly H->I

Caption: Safe handling workflow for 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile.

Emergency Preparedness: Spill and Disposal Plan

Spill Management: In the event of a spill, the primary objective is to contain the material and decontaminate the area without exposing personnel.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Protect: If safe to do so, don appropriate PPE, including a respirator.

  • Contain: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, use an absorbent material from a chemical spill kit.

  • Clean: Working from the outside in, clean the spill area with an appropriate decontaminating solution, followed by soap and water.

  • Dispose: All materials used for cleanup must be placed in a sealed bag and disposed of as hazardous chemical waste.[9][10]

Disposal: All waste contaminated with 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile, including gloves, weighing papers, and disposable labware, must be disposed of in a clearly labeled hazardous waste container.[6] Follow your institution's specific guidelines for chemical waste disposal.

By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you can effectively mitigate the risks associated with 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile, ensuring a safe environment for discovery.

References

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]

  • 3-((2-methyl-1H-imidazol-1-yl)methyl)benzonitrile | C12H11N3 | CID 24692843. PubChem. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Medtecs Business Solutions. [Link]

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. LinkedIn. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. [Link]

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? S&S Glove. [Link]

  • How Can You Protect Your Hands? With Nitrile Gloves! Ralik. [Link]

  • Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • Safe Handling of Hazardous Drugs. Duke University Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile
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